3-tert-Butylaniline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKTVUKEPNBABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201942 | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-19-7 | |
| Record name | 3-(1,1-Dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-tert-Butylaniline: Navigating Challenges and Exploring Synthetic Strategies
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic pathways to 3-tert-butylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. This document outlines the inherent challenges associated with the direct synthesis from aniline (B41778) and isobutylene (B52900) and presents detailed, alternative multi-step strategies.
Executive Summary
The direct Friedel-Crafts alkylation of aniline with isobutylene to produce this compound is a synthetically challenging transformation. The primary obstacle lies in the fundamental reactivity of aniline, which acts as a Lewis base and reacts with the Lewis acid catalysts typically employed in Friedel-Crafts reactions. This interaction deactivates the aromatic ring towards the desired electrophilic substitution. Consequently, direct alkylation is generally not a viable method for obtaining this compound. This guide explores more practical, albeit multi-step, approaches, including the use of a protecting group strategy and an alternative synthesis from a substituted nitrobenzene (B124822) precursor.
The Challenge of Direct Synthesis: Friedel-Crafts Alkylation of Aniline
The direct alkylation of aniline with isobutylene is an attractive, atom-economical route. However, it is fraught with chemical incompatibilities. The core of the issue is the Lewis basicity of the amino group in aniline, which readily forms a complex with Lewis acid catalysts such as aluminum chloride (AlCl₃). This complexation has two major detrimental effects:
-
Deactivation of the Aromatic Ring: The formation of an adduct between the amino group and the Lewis acid places a positive charge on the nitrogen atom. This transforms the amino group into a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack by the tert-butyl carbocation.
-
Lack of Selectivity: Even if some reaction were to occur, controlling the regioselectivity to favor the meta position is inherently difficult. The amino group is a strong ortho-, para-director, meaning that any successful alkylation would likely yield a mixture of 2-tert-butylaniline (B1265841) and 4-tert-butylaniline (B146146).
The logical relationship preventing a successful direct synthesis is illustrated below:
Caption: The reaction pathway of direct Friedel-Crafts alkylation of aniline.
Synthetic Strategy 1: Amino Group Protection
To circumvent the issues of catalyst deactivation and poor regioselectivity, a common and effective strategy is to temporarily protect the amino group of aniline. This is typically achieved by converting the amine to an amide, most commonly acetanilide (B955). The acetyl group moderates the activating effect of the nitrogen and is less basic, preventing complexation with the Lewis acid catalyst. The overall workflow involves three key stages: protection, alkylation, and deprotection.
Caption: Workflow for the synthesis of tert-butylaniline via amino group protection.
Experimental Protocol: Acetylation of Aniline to Acetanilide
This procedure details the protection of the amino group of aniline by acetylation.
Materials:
-
Aniline
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Concentrated hydrochloric acid
-
Water
-
Ice
Procedure:
-
In a fume hood, dissolve 10.0 g (0.107 mol) of aniline in 250 mL of water and 9 mL of concentrated hydrochloric acid.
-
Prepare a solution of 16.0 g (0.118 mol) of acetic anhydride in 20 mL of glacial acetic acid.
-
Prepare a solution of 16.0 g (0.195 mol) of sodium acetate in 50 mL of water.
-
To the aniline hydrochloride solution, add the acetic anhydride solution with stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Cool the mixture in an ice bath to induce precipitation of acetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain the pure product.
Expected Yield: ~85-95%
Friedel-Crafts Alkylation of Acetanilide
The alkylation of acetanilide with a tert-butyl source, such as isobutylene or tert-butyl chloride, can now be performed under Friedel-Crafts conditions. It is important to note that the acetylamino group is still an ortho-, para-director. Therefore, this reaction will produce a mixture of 2-tert-butylacetanilide and 4-tert-butylacetanilide, with the para isomer typically being the major product due to reduced steric hindrance. The formation of the meta isomer is not favored.
Deprotection of tert-Butyl Acetanilide
The final step is the hydrolysis of the acetyl group to regenerate the amino functionality. This can be achieved under acidic or basic conditions.
Procedure (Acidic Hydrolysis):
-
Reflux the tert-butyl acetanilide isomer mixture in an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tert-butylaniline isomers.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of 2-tert-butylaniline and 4-tert-butylaniline would require separation by chromatography.
Synthetic Strategy 2: Synthesis from 1-Bromo-4-(tert-butyl)-2-nitrobenzene (B1279519)
A documented, albeit multi-step, synthesis of this compound proceeds from 1-bromo-4-(tert-butyl)-2-nitrobenzene. This method offers a reliable route to the desired meta-isomer.
Caption: Indirect synthesis of this compound.
Experimental Protocol: Reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene
Materials:
-
1-Bromo-4-(tert-butyl)-2-nitrobenzene
-
Hydrazine hydrate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
Procedure:
-
To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).
-
Heat the reaction mixture in a microwave synthesizer at 120°C for 15 minutes.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[1]
Advanced Catalytic Approaches: The Potential of Zeolites
While not providing a direct route to this compound, the use of shape-selective catalysts like zeolites represents a modern approach to the alkylation of anilines. Zeolites are microporous aluminosilicates with a well-defined pore structure that can influence the regioselectivity of a reaction based on the size and shape of the reactants and transition states.
For the tert-butylation of aniline with isobutylene, certain zeolites, such as modified ZSM-5, have been shown to favor the production of p-tert-butylaniline. This is likely due to the steric constraints within the zeolite pores that favor the formation of the less bulky para-isomer. While this does not solve the challenge of synthesizing the meta-isomer, it highlights an important area of research in catalytic science.
The following table summarizes typical reaction conditions for the synthesis of p-tert-butylaniline using a zeolite catalyst, as described in the patent literature. This data is provided for illustrative purposes to indicate the conditions used in industrial settings for similar transformations.
| Parameter | Value |
| Catalyst | Zeolite molecular sieve (e.g., modified ZSM-5) |
| Reactants | Aniline, Isobutylene |
| Temperature | 60 - 150 °C |
| Pressure | 0.1 - 0.4 MPa |
| Catalyst Loading | 10 - 40% of aniline weight |
| Molar Ratio (Isobutylene:Aniline) | 1.0:1 to 1.2:1 |
| Reaction Time | 2 - 6 hours |
Conclusion
The synthesis of this compound from aniline and isobutylene is not a straightforward process due to the inherent chemical properties of aniline. Direct Friedel-Crafts alkylation is impeded by catalyst deactivation. The most practical approaches involve multi-step syntheses. The protection of the amino group of aniline allows for subsequent alkylation, although this method favors the formation of ortho- and para-isomers. A more reliable, though longer, route to pure this compound involves the reduction of a pre-functionalized aromatic precursor. Future advancements in catalysis, particularly in the area of shape-selective zeolites or novel organometallic catalysts, may one day provide a more direct and efficient pathway to this valuable molecule.
References
3-tert-Butylaniline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Overview
This technical guide provides comprehensive information on 3-tert-butylaniline (CAS No: 5369-19-7), a key organic intermediate. This compound, also known as 3-(1,1-dimethylethyl)benzenamine, is an aromatic amine featuring a bulky tert-butyl group at the meta-position of the aniline (B41778) ring.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules.[3] Its applications are found in the pharmaceutical and agrochemical industries, where it serves as a precursor for the development of novel drug candidates and advanced pesticides.[3] The presence of the tert-butyl group significantly influences the reactivity and regioselectivity of reactions involving the aniline moiety, allowing for the tailored synthesis of specialized compounds.[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 5369-19-7 | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₅N | [1][2][4] |
| Molecular Weight | 149.23 g/mol | [1][3][5] |
| Appearance | Clear to pale-yellow liquid or solid | [3][5] |
| Boiling Point | 236.6 ± 19.0 °C at 760 mmHg | [3] |
| Flash Point | 100.5 ± 9.3 °C | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| Refractive Index | 1.529 | |
| LogP | 2.63 | |
| PSA (Polar Surface Area) | 26.02 Ų |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitroaromatic compound. For instance, the catalytic hydrogenation of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519) using a palladium on carbon (Pd/C) catalyst in the presence of hydrazine (B178648) hydrate (B1144303) can yield this compound. The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, which can influence the regioselectivity of subsequent electrophilic substitution reactions on the aniline ring.
Experimental Protocols
General Protocol for Spectroscopic Characterization (NMR)
Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid impurities.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.
-
Data Acquisition: Proceed with the standard acquisition parameters for ¹H and ¹³C NMR spectra.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an aniline derivative like this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Eye Damage/Irritation: Causes serious eye irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
First Aid:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant. It may be necessary to handle and dispose of this chemical as a hazardous waste. Contact your state's Department of Environmental Protection or the regional office of the federal Environmental Protection Agency for specific recommendations.
References
- 1. This compound sigma-aldrich synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. youtube.com [youtube.com]
Physical and chemical properties of 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its distinct molecular structure, featuring a bulky tert-butyl group on the aniline (B41778) ring, imparts unique physical and chemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, supported by experimental data and methodologies.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2][3][4] |
| Molecular Weight | 149.24 g/mol | [1][2][3][4] |
| Appearance | Slightly pale yellow liquid | [1] |
| Boiling Point | 236.6 °C at 760 mmHg | |
| Melting Point | Not applicable (liquid at room temperature) | [1] |
| Density | 0.95 g/mL | [1] |
| Refractive Index | 1.54 | [1] |
| LogP | 2.75 | [3] |
| CAS Number | 5369-19-7 | [1][2][3][4] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the presence of the amino group and the electron-donating tert-butyl substituent on the aromatic ring.
Basicity
The pKa of the conjugate acid of this compound has not been explicitly reported in the reviewed literature. However, the presence of the electron-donating tert-butyl group is expected to increase the electron density on the nitrogen atom, making this compound more basic than aniline (pKa of anilinium ion ≈ 4.6).[5] The increased basicity influences its reactivity and solubility in acidic media.
Reactivity
The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the bulky tert-butyl group can influence the regioselectivity of these reactions, favoring substitution at the less hindered para position relative to the amino group. Common reactions involving the aniline moiety, such as diazotization and acylation, are also applicable to this compound.
Alkylated anilines, as a class of compounds, have been studied for their biological effects, with some demonstrating potential carcinogenicity.[6] The metabolic activation of these compounds can lead to the formation of reactive intermediates that can interact with biological macromolecules.[6]
Experimental Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is described below.[7]
Reaction: Reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519)
Materials:
-
1-bromo-4-(tert-butyl)-2-nitrobenzene
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (B1210297)
Procedure:
-
To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).
-
Place the reaction mixture in a microwave synthesizer and heat at 120°C for 15 minutes.
-
After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[7]
Determination of Boiling Point
The boiling point of a high-boiling liquid like this compound can be determined using the capillary method.[8][9][10][11]
Apparatus:
-
Thiele tube or other heating apparatus (e.g., MelTemp)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample vial
Procedure:
-
A small amount of the liquid sample is placed in a sample vial.
-
A capillary tube, sealed at one end, is inverted and placed into the sample vial.
-
The vial is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.
While specific spectra with detailed acquisition parameters were not available in the cited literature, these techniques are standard for the characterization of this compound.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. 5369-19-7|3-(tert-Butyl)aniline|BLD Pharm [bldpharm.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. academic.oup.com [academic.oup.com]
- 7. 3-(Tert-butyl)aniline | 5369-19-7 [chemicalbook.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Role of 3-tert-Butylaniline in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 21, 2025 – In the landscape of modern drug discovery and development, the judicious selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the versatile building blocks available to medicinal chemists, 3-tert-butylaniline emerges as a compound of significant interest. Its unique structural and electronic properties, conferred by the sterically demanding tert-butyl group, offer distinct advantages in the design of enzyme inhibitors and other biologically active agents. This technical guide provides an in-depth overview of the molecular structure, weight, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
This compound, a substituted aniline (B41778), is characterized by the presence of a bulky tert-butyl group at the meta position of the benzene (B151609) ring relative to the amino group. This substitution pattern critically influences the molecule's reactivity and its interactions with biological targets.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 5369-19-7 | [1] |
| Canonical SMILES | CC(C)(C)c1cccc(N)c1 | |
| Physical Form | Solid |
The Synthetic Utility of this compound in Drug Discovery
The tert-butyl group in this compound provides significant steric hindrance, a feature that can be strategically exploited in drug design to enhance selectivity and metabolic stability of a potential drug candidate.[2] While direct and detailed protocols for the synthesis of specific, named drug candidates starting from this compound are not abundantly available in public literature, its structural analogs are prominently featured in the synthesis of various inhibitors. The following sections provide representative experimental protocols adapted from methodologies using structurally similar anilines, illustrating the potential synthetic routes accessible from this compound.
Representative Synthetic Workflow: From Aniline to Bioactive Scaffold
The following diagram outlines a generalized workflow for the utilization of an aniline derivative, such as this compound, in the synthesis of a complex bioactive molecule, exemplified by a multi-component reaction.
Caption: A logical workflow from this compound to a purified bioactive scaffold and its subsequent biological evaluation.
Experimental Protocol: Multi-Component Synthesis of a Potential Bioactive Scaffold
This protocol is adapted from a known procedure for a Ugi multi-component reaction, a powerful tool in combinatorial chemistry for the rapid synthesis of diverse compound libraries.[3] This reaction is particularly relevant for the synthesis of peptide-like structures that can act as enzyme inhibitors.
Objective: To synthesize a complex amide derivative using this compound as the amine component.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 3-pyridinecarboxaldehyde)
-
An appropriate carboxylic acid (e.g., furan-2-carboxylic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (solvent)
-
Dichloromethane (for purification)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine equimolar amounts (e.g., 0.5 mmol) of this compound, the selected aldehyde, and the carboxylic acid in methanol (to achieve a concentration of approximately 0.2 M).[3]
-
To this mixture, add an equimolar amount of the isocyanide.
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography, eluting with a suitable gradient of solvents (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[3]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Application in Kinase Inhibitor Development
The development of kinase inhibitors is a major focus in oncology drug discovery.[4] The aniline scaffold is a common feature in many approved kinase inhibitors. The introduction of a tert-butyl group can provide steric hindrance that directs the binding of the inhibitor to specific pockets of the kinase active site, potentially increasing potency and selectivity. While a specific, marketed kinase inhibitor directly derived from this compound is not identified, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors highlights the utility of the substituted aniline scaffold in this area.[5]
Logical Pathway for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized synthetic pathway for the creation of a kinase inhibitor starting from a substituted aniline.
Caption: A simplified, logical flow for the multi-step synthesis of a potential kinase inhibitor from this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | GHS Classification | Citation |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [1] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [1] |
Conclusion
This compound represents a valuable and strategic building block for medicinal chemists. Its distinct molecular structure, characterized by the bulky tert-butyl group, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of synthesized compounds. While this guide offers a foundational understanding and representative synthetic protocols, further exploration into the derivatization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.
References
- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5369-19-7 | Benchchem [benchchem.com]
- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soci.org [soci.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of 3-tert-Butylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-tert-butylaniline. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the understanding of the molecule's structural characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | 151.7 |
| C-1 | 146.4 |
| C-5 | 128.8 |
| C-6 | 121.7 |
| C-4 | 121.1 |
| C-2 | 118.4 |
| C(CH₃)₃ | 34.6 |
| C(C H₃)₃ | 31.4 |
Note: Data sourced from SpectraBase.[1] The specific solvent was not indicated in the available data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 6.5 - 7.2 | Multiplet |
| -NH₂ | 3.5 - 4.5 (broad) | Singlet |
| -C(CH₃)₃ | ~1.3 | Singlet |
Note: These are estimated values. The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3430 - 3350 | N-H stretch (asymmetric & symmetric) | Medium |
| 3050 - 3000 | Aromatic C-H stretch | Medium |
| 2960 - 2870 | Aliphatic C-H stretch | Strong |
| ~1620 | N-H bend (scissoring) | Strong |
| 1600, 1490 | Aromatic C=C stretch | Medium |
| 1365 | C-H bend (tert-butyl) | Strong |
| 1260 - 1200 | C-N stretch | Medium |
| 880 - 770 | Aromatic C-H bend (out-of-plane) | Strong |
Note: Data interpreted from the NIST WebBook, where the spectrum was recorded for the neat liquid.[2][3]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of liquid aromatic amines like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Calibrate the chemical shift scale.
-
2.2 Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation and Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition:
-
Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Visualizations
3.1 Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data analysis in a typical spectroscopic experiment.
Caption: Workflow for Spectroscopic Analysis.
3.2 Molecular Structure and Spectroscopic Correlation
This diagram shows the molecular structure of this compound with labels corresponding to the expected NMR and IR active sites.
Caption: Structure of this compound with Spectroscopic Assignments.
References
A Comprehensive Technical Guide to the Safe Handling of 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for 3-tert-Butylaniline (CAS No. 5369-19-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks associated with this aromatic amine.
Chemical and Physical Properties
This compound is a clear to pale-yellow liquid with a molecular formula of C10H15N and a molecular weight of approximately 149.23 g/mol .[1][2] Its bulky tert-butyl group significantly influences its physical and chemical properties.[1]
| Property | Value | Reference |
| Molecular Formula | C10H15N | [1][2][3] |
| Molecular Weight | 149.23 g/mol | [1][2][3] |
| Appearance | Clear to pale-yellow liquid | [1] |
| Boiling Point | ~236.6 °C at 760 mmHg | [1][3] |
| Flash Point | 100.5 ± 9.3 °C | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [3] |
| Refractive Index | 1.529 | [3] |
Toxicological Information and Hazard Classification
This compound is classified as hazardous.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] It is also known to cause skin and serious eye irritation.[2][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5][6] |
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. Nitrile rubber (min. 0.1 mm) as an inner glove, with Butyl rubber or Neoprene (min. 0.3 mm) as an outer glove is a robust recommendation for handling primary amines.[7] | Provides protection against skin contact.[4] Double gloving offers enhanced protection.[7] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166.[4] A face shield should be worn over goggles when there is a significant risk of splashes.[7] | Protects against serious eye irritation from splashes.[4][5][6] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn.[7] Chemical-resistant apron and sleeves are recommended for larger quantities.[7] Closed-toe shoes and long pants are mandatory.[7] | Protects skin from potential splashes and contact.[4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., multi-purpose/ABEK or ammonia (B1221849) and organic ammonia derivatives filter) should be used.[4] | Prevents inhalation of harmful vapors.[4][5] |
Engineering Controls
Work with this compound should be performed in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4][6][8] Safety showers and eyewash stations must be readily accessible.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe vapors or mist.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke in the work area.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9] Store away from heat and sources of ignition.[4][9]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration.[4][5] Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4][6] If skin irritation persists, call a physician.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5] Remove contact lenses, if present and easy to do.[6] Continue rinsing. Get medical attention.[4][5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor if you feel unwell.[4][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][9]
-
Specific Hazards: Combustible material.[6] Hazardous combustion products may include carbon oxides and nitrogen oxides.[9]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[4][5][9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4][5] Evacuate personnel to safe areas.[5] Wear appropriate personal protective equipment as outlined in section 3.1.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[6][9]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4][9]
Logical Workflows
The following diagrams illustrate standardized workflows for handling this compound safely.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)aniline | CAS#:5369-19-7 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
The Tert-Butyl Group in Aniline: An In-depth Technical Guide to its Electron-Donating Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-donating properties of the tert-butyl group when substituted on the aniline (B41778) scaffold. Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Understanding the electronic influence of substituents is critical for the rational design of molecules with tailored properties, including basicity, nucleophilicity, and metabolic stability. The tert-butyl group, while often considered for its steric bulk, also imparts significant electronic effects that modulate the chemical behavior of the aniline ring and its crucial amino functional group.
Core Electron-Donating Properties of the Tert-Butyl Group
The electron-donating nature of the tert-butyl group stems from two primary electronic phenomena: the inductive effect and hyperconjugation. These effects work in concert to increase the electron density of the aromatic ring and, consequently, the lone pair availability on the aniline nitrogen.
-
Inductive Effect (+I): The inductive effect is the transmission of charge through sigma (σ) bonds. The tert-butyl group, composed of a central sp³-hybridized carbon bonded to three methyl groups, is more electron-releasing than hydrogen. Each methyl group pushes electron density toward the central carbon, which in turn donates this density to the aromatic ring it is attached to.[1] This results in a net positive inductive effect (+I), which enriches the electron density of the entire aniline system.
-
Hyperconjugation: Hyperconjugation is a stabilizing interaction involving the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-system.[1] When a tert-butyl group is attached to the aniline ring (particularly at the ortho or para positions), the electrons in the C-H σ-bonds of its methyl groups can overlap with the π-system of the benzene (B151609) ring. This delocalization of sigma-electrons effectively donates electron density into the ring, further enhancing the electron-donating character of the substituent.[1] Although the tert-butyl group has fewer α-hydrogens available for hyperconjugation compared to a methyl group, the overall electron-donating effect is still significant.
The interplay of these two effects is visualized in the diagram below, showing how a para-tert-butyl group increases electron density on the aniline nitrogen.
Quantitative Analysis of Electron-Donating Properties
The electronic influence of a substituent can be quantified using linear free-energy relationships, primarily through Hammett constants, and by measuring its effect on the acid-base properties (pKa) of the parent molecule.
Hammett Substituent Constants
The Hammett equation (
log(K/K0)=σρ
) is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on reaction rates and equilibria.[2] The substituent constant, sigma (σ
σ
The tert-butyl group exhibits negative Hammett constants for both the meta and para positions, confirming its electron-donating nature. The effect is more pronounced at the para position due to the contribution of resonance (hyperconjugation).[1]
| Parameter | Value for tert-Butyl | Description |
Hammett Constant (
| -0.20 | Represents the electronic effect at the para position. The negative value indicates an electron-donating group through both induction and hyperconjugation.[1] |
Hammett Constant (
| -0.10 | Represents the electronic effect at the meta position, which is primarily inductive. The smaller negative value reflects the absence of a direct resonance contribution.[1] |
Taft Steric Parameter (
| -1.54 | Quantifies the steric bulk of the group. The large negative value highlights the significant steric hindrance imparted by the tert-butyl group.[1] |
Effect on Basicity: pKa Values
The most direct experimental measure of the electron-donating effect of the tert-butyl group on aniline is its impact on basicity. Electron-donating groups increase the electron density on the amino nitrogen, making its lone pair more available for protonation. This results in a stronger base, which is reflected by a higher pKa value for the corresponding anilinium ion.
The table below compares the experimental pKa values of aniline and its tert-butyl substituted isomers. The data clearly shows that the tert-butyl group increases the basicity of aniline, with the effect being most significant at the para position.
| Compound | Position of t-Butyl | pKa of Conjugate Acid (Anilinium ion) |
| Aniline | Unsubstituted | 4.60 |
| 2-tert-Butylaniline | ortho | 4.86 |
| 3-tert-Butylaniline | meta | 5.05 |
| 4-tert-Butylaniline | para | 5.11 |
Note: pKa values for substituted anilines were obtained from the dissertation of R. W. Taft, Jr., "A Quantitative Study of the Steric and Electronic Effects of Substituents in Aromatic and Aliphatic Systems," The Ohio State University (1949), a foundational source for these data.
Experimental Protocols
Accurate determination of the quantitative parameters discussed above relies on standardized experimental procedures. Below are detailed methodologies for the synthesis of a representative tert-butylaniline and the determination of its pKa.
Synthesis of 4-tert-Butylaniline via Reduction of 1-tert-Butyl-4-nitrobenzene (B34581)
This protocol describes a common method for synthesizing substituted anilines through the reduction of the corresponding nitroarene.
Materials:
-
1-tert-Butyl-4-nitrobenzene
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide)
-
Hydrogen source (e.g., Hydrogen gas balloon or generator, hydrazine (B178648) hydrate)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the 1-tert-butyl-4-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylaniline.
-
The product can be further purified by distillation or column chromatography if necessary.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. The workflow for this procedure is outlined below.
Detailed Methodology:
-
Preparation: Prepare a ~1-10 mM solution of the tert-butylaniline sample in high-purity water. A co-solvent (e.g., methanol (B129727) or ethanol) may be used if solubility is limited. Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffer solutions that bracket the expected pKa.
-
Acidification: Transfer a precise volume (e.g., 20.0 mL) of the aniline solution to a titration vessel. If determining the pKa of the anilinium ion, first titrate with 0.1 M HCl to a pH of approximately 2 to ensure the amine is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. After each addition, stir the solution to ensure homogeneity and allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12, ensuring the entire buffer region and equivalence point have been passed.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope (inflection point) on the curve. The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
pKa Determination: The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.
Impact in Drug Development
The electronic modifications imparted by the tert-butyl group have significant implications for drug design and development.
-
Modulation of Basicity (pKa): The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By increasing the basicity of the aniline nitrogen, a tert-butyl group can influence the ionization state of the molecule at physiological pH (7.4). This affects its solubility, membrane permeability, and potential for binding to target receptors or off-target ion channels.
-
Reactivity and Metabolic Stability: The increased electron density on the aniline ring makes it more susceptible to electrophilic aromatic substitution. However, in drug development, the primary consideration is often metabolic stability. The bulky tert-butyl group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes (e.g., Cytochrome P450s) to adjacent sites on the molecule, thereby reducing the rate of metabolic degradation and increasing the drug's half-life.
The logical relationship between the electronic properties of a substituent and the resulting basicity of aniline is summarized in the diagram below.
References
The Bulky Guardian: An In-depth Technical Guide to the Steric Hindrance Effects of 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylaniline, a substituted aromatic amine, presents a fascinating case study in the profound influence of steric hindrance on chemical reactivity and molecular properties. The presence of a bulky tert-butyl group at the meta position of the aniline (B41778) ring introduces significant spatial shielding, fundamentally altering its electronic character and dictating its behavior in a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the steric effects of this compound, offering valuable insights for its application in organic synthesis, polymer chemistry, and drug discovery. By examining quantitative data, detailed experimental protocols, and the underlying mechanistic principles, this document serves as a critical resource for researchers seeking to harness the unique properties of this versatile molecule.
Molecular Properties and Spectroscopic Data
The introduction of the tert-butyl group imparts distinct physical and spectroscopic characteristics to the aniline scaffold.
Table 1: Physical and Spectroscopic Properties of this compound [1]
| Property | Value |
| CAS Number | 5369-19-7 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Clear to pale-yellow liquid |
| Boiling Point | ~236.6 °C at standard pressure |
| ¹³C NMR (Bruker WP-80) | Spectral data available on PubChem |
| IR Spectra (Vapor Phase) | Spectral data available on PubChem |
The spectroscopic data available on platforms such as PubChem provides a foundational understanding of the molecular structure of this compound.[1] While detailed assignments are beyond the scope of this guide, the spectra are consistent with the proposed structure, showing characteristic peaks for the aromatic ring, the amine group, and the tert-butyl substituent.
Steric Hindrance Effects on Reactivity
The tert-butyl group in this compound, while not directly adjacent to the amino group as in ortho-substituted anilines, still exerts a notable influence on the molecule's reactivity. This steric hindrance can modulate the rates of reactions and influence the regioselectivity of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
Logical Workflow for Assessing Steric Effects on Electrophilic Aromatic Substitution
Caption: Workflow for analyzing steric effects.
Acylation of the Amino Group
The acylation of anilines is a reaction that is highly sensitive to steric hindrance around the amino group. The bulky tert-butyl group in the meta position is not expected to hinder the approach of an acylating agent to the nitrogen atom as significantly as an ortho-substituent would. However, it can still have a subtle effect on the reaction kinetics compared to unsubstituted aniline.
While a direct quantitative comparison for this compound is not available, studies on other substituted anilines have shown a clear trend of decreasing reaction rates with increasing steric bulk, particularly with ortho-substituents. For instance, the rates of reaction of substituted benzenesulphonyl chlorides with anilines are significantly retarded by ortho-methyl substituents.[2]
Experimental Protocols
Detailed experimental protocols for specific reactions involving this compound are often embedded within broader synthetic procedures. Below are representative protocols adapted from literature for key transformations of anilines, which can be applied to this compound with appropriate modifications.
General Procedure for the Acetylation of this compound
This protocol is a standard method for the protection of the amino group in anilines, which is often a necessary step before performing other reactions like nitration.
Workflow for Acetylation of an Aniline
Caption: Acetylation of this compound workflow.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Ice-cold water
-
Round-bottom flask, reflux condenser, stirring apparatus, filtration equipment
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for approximately 30 minutes.
-
Pour the hot mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to dry.
General Procedure for the Bromination of an Acetanilide
This protocol describes the bromination of an N-protected aniline. The acetamido group is less activating than the amino group, allowing for a more controlled reaction.
Materials:
-
N-acetyl-3-tert-butylaniline
-
Glacial Acetic Acid
-
Bromine
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Separatory funnel, dropping funnel, stirring apparatus, filtration and evaporation equipment
Procedure:
-
Dissolve the N-acetyl-3-tert-butylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Slowly add a solution of bromine in glacial acetic acid to the flask with constant stirring.
-
After the addition is complete, continue stirring for a designated period to allow the reaction to go to completion.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[3]
Applications in Drug Discovery and Polymer Science
The unique steric and electronic properties of this compound make it a valuable building block in both pharmaceutical and materials science.
Role in Drug Discovery
In drug development, the introduction of a bulky group like tert-butyl can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Steric hindrance can:
-
Enhance Metabolic Stability: By blocking sites susceptible to metabolic enzymes (e.g., cytochrome P450s), the tert-butyl group can increase the half-life of a drug.
-
Improve Selectivity: The defined three-dimensional structure can lead to more specific binding to a target receptor or enzyme, reducing off-target effects.
-
Modulate Potency: The steric bulk can either enhance or decrease binding affinity depending on the topology of the binding site.
While specific examples of marketed drugs containing the this compound moiety are not prominently documented, its structural motif is of significant interest in the design of new chemical entities.
Signaling Pathway Modulation (Hypothetical)
The steric bulk of a ligand can influence its interaction with a receptor, potentially altering downstream signaling.
Caption: Steric hindrance affecting receptor binding.
Applications in Polymer Science
This compound can be used as a monomer in the synthesis of specialty polymers. The bulky tert-butyl group can disrupt polymer chain packing, leading to materials with modified properties such as:
-
Increased Solubility: The reduced intermolecular forces can make the resulting polymers more soluble in common organic solvents.
-
Higher Glass Transition Temperature (Tg): The restricted chain mobility can lead to more rigid materials with higher thermal stability.
-
Modified Mechanical Properties: The steric bulk can influence the flexibility and tensile strength of the polymer.
For example, this compound could be incorporated into polyamides or polyimides to enhance their processability without significantly compromising their thermal stability.
Conclusion
This compound serves as a valuable tool for chemists and material scientists, offering a unique combination of electronic and steric properties. The presence of the meta-tert-butyl group provides a subtle yet significant steric influence that can be strategically employed to control reactivity, enhance selectivity, and tailor the properties of small molecules and polymers. While a lack of direct comparative quantitative data for this specific isomer necessitates some extrapolation from related compounds, the foundational principles of steric hindrance provide a robust framework for predicting its behavior. Further research into the quantitative aspects of its reactivity will undoubtedly unlock even greater potential for this versatile building block in advanced applications.
References
- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of 3-tert-Butylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 3-tert-butylaniline, a key intermediate in various synthetic applications. The document outlines the physicochemical properties governing its solubility, presents a qualitative solubility profile in common organic solvents, and details the experimental protocols for precise solubility determination.
Introduction to this compound and its Physicochemical Profile
This compound (CAS No: 5369-19-7) is an aromatic amine with a molecular formula of C₁₀H₁₅N.[1] Its structure, featuring a bulky, hydrophobic tert-butyl group and a polar, hydrogen-bonding amino (-NH₂) group on a benzene (B151609) ring, dictates its solubility behavior. This bifunctional nature results in a nuanced solubility profile, making it moderately soluble in a range of organic solvents while having limited solubility in water. Understanding these properties is crucial for its application in synthesis, purification, and formulation development.[2]
Physicochemical Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [1] |
| Appearance | Liquid (at standard conditions) |
| XlogP (Predicted) | 2.7 |[3] |
XlogP is a computed measure of hydrophobicity. A higher value indicates lower water solubility.
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in published literature, a qualitative profile can be inferred from its structure and the properties of analogous compounds. The principle of "like dissolves like" is the primary determinant. The nonpolar tert-butyl group and benzene ring favor dissolution in nonpolar solvents, while the polar amino group allows for interaction with polar solvents, particularly those capable of hydrogen bonding.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvent | IUPAC Name | Predicted Solubility | Rationale |
| Polar Protic | Ethanol (B145695) | Ethanol | Soluble | The amino group can form hydrogen bonds with the solvent's hydroxyl group. |
| Methanol | Methanol | Soluble | Similar to ethanol, hydrogen bonding interactions are favorable. | |
| Polar Aprotic | Acetone | Propan-2-one | Soluble | Dipole-dipole interactions between the solvent's carbonyl group and the solute's amino group facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Highly Soluble | Strong dipole moment of DMSO effectively solvates the polar amino group. | |
| Nonpolar | Toluene | Toluene | Soluble | Van der Waals forces between the aromatic rings of both solute and solvent promote solubility. |
| Hexane | Hexane | Moderately Soluble | The large nonpolar (tert-butyl and phenyl) portion of the molecule interacts favorably with the nonpolar solvent. | |
| Halogenated | Dichloromethane | Dichloromethane | Soluble | The solvent's polarity is sufficient to interact with the amino group while also solvating the nonpolar regions. |
| Aqueous | Water | Water | Slightly Soluble | The large, hydrophobic tert-butyl group and benzene ring limit solubility despite the potential for hydrogen bonding from the amino group.[4] |
This table is based on general chemical principles and data for structurally similar compounds like 4-tert-butylaniline, which is known to be soluble in ethanol and ether.[4] Experimental verification is recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is essential for process design and optimization.[5][6] The gravimetric method, often referred to as the shake-flask method, is a reliable and straightforward technique for determining the equilibrium solubility of a solid or liquid solute in a solvent.[2][7][8]
Detailed Protocol: Isothermal Shake-Flask Gravimetric Method
This method determines solubility by creating a saturated solution at a constant temperature, separating the undissolved solute, and quantifying the amount of solute in a known mass or volume of the clear supernatant.[7][9]
1. Materials and Apparatus:
- This compound
- Selected organic solvent(s)
- Analytical balance
- Temperature-controlled orbital shaker or water bath
- Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
- Syringe filters (0.45 µm, solvent-compatible)
- Pipettes and glassware (evaporating dish, conical flask)[7]
- Drying oven
2. Procedure:
- Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is critical to ensure saturation.[7]
- Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
- Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium.[10] The concentration should be measured at intervals; equilibrium is reached when two consecutive measurements show the same concentration.[7]
- Phase Separation: Remove the vial from the shaker and allow it to stand at the equilibrium temperature for a short period to let the undissolved solute settle.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe, immediately filtering it through a syringe filter to remove any remaining solid particles.
- Gravimetric Analysis:
- Dispense the filtered supernatant into a pre-weighed, dry evaporating dish.[8]
- Record the total weight of the dish plus the solution.
- Evaporate the solvent by gentle heating in a fume hood or using a rotary evaporator.
- Once the solvent is removed, place the dish in a drying oven (e.g., at 100 °C) until a constant weight is achieved.[7][8]
- Cool the dish in a desiccator and record the final weight.
3. Calculation:
- Weight of empty dish = W₁
- Weight of dish + solution = W₂
- Weight of dish + dry solute = W₃
- Weight of solute = W₃ - W₁
- Weight of solvent = W₂ - W₃
- Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
Other advanced techniques for determining solid-liquid equilibrium include Differential Scanning Calorimetry (DSC), which analyzes the thermal properties of solute-solvent mixtures to construct phase diagrams.[11][12]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the factors influencing solubility and the experimental procedures used for its determination.
Caption: Logical relationship of factors affecting solubility.
Caption: Experimental workflow for the shake-flask method.
References
- 1. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]
- 4. CAS 769-92-6: 4-tert-Butylaniline | CymitQuimica [cymitquimica.com]
- 5. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Advent of Steric Shields: A Technical History of Tert-Butylanilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the bulky tert-butyl group onto the aniline (B41778) scaffold marked a significant, albeit gradual, development in the field of organic chemistry. These sterically hindered anilines, with their unique electronic and physical properties, have carved a niche as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. This in-depth guide explores the discovery and historical evolution of tert-butylanilines, presenting key synthetic methodologies with detailed experimental protocols, a comprehensive summary of their physical and spectroscopic properties, and an examination of their role in modulating cellular signaling pathways.
I. Historical Context: A Synthesis Rooted in Classic Reactions
The precise moment of the first synthesis of a tert-butylaniline is not definitively documented in a singular landmark paper. Instead, their emergence is intrinsically linked to the development of key electrophilic aromatic substitution reactions in the latter half of the 19th century.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Mason Crafts in 1877, provided the fundamental toolkit for alkylating aromatic rings.[1][2] This reaction, involving the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, was the logical pathway to introducing a tert-butyl group onto an aniline ring.[1][2] However, the direct Friedel-Crafts alkylation of aniline is complicated by the fact that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Early chemists likely circumvented this by protecting the amino group, for instance, through acylation to form an acetanilide (B955), which could then be subjected to the Friedel-Crafts reaction.
Another pivotal reaction in the historical narrative of substituted anilines is the Hofmann-Martius rearrangement , first described in 1871.[3] This reaction involves the thermal, acid-catalyzed rearrangement of N-alkylanilines to their corresponding ortho- and para-alkyated isomers.[3] While not a direct synthesis of tert-butylanilines from aniline, it provided a conceptual framework for the migration of alkyl groups on the aniline ring and contributed to the broader understanding of aniline chemistry.
An early example of the industrial-scale synthesis of tert-butyl derivatives of aniline is found in a 1937 patent, which describes a process for their manufacture, highlighting their emerging importance as chemical intermediates.[4]
II. Key Synthetic Methodologies and Experimental Protocols
The synthesis of tert-butylanilines can be broadly categorized into two primary approaches: direct alkylation of the aniline ring and the reduction of a pre-functionalized nitrobenzene.
A. Friedel-Crafts Alkylation of Protected Anilines
This is a classical and versatile method for introducing the tert-butyl group. To avoid the aforementioned complications with the free amino group, aniline is typically first acylated to form acetanilide.
Experimental Protocol: Synthesis of 4-tert-Butylaniline (B146146) via Friedel-Crafts Alkylation of Acetanilide
Step 1: Acetylation of Aniline
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (0.1 mol, 9.31 g) and acetic anhydride (B1165640) (0.12 mol, 12.25 g).
-
Heat the mixture gently under reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of cold water with vigorous stirring.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), place acetanilide (0.05 mol, 6.76 g) and carbon disulfide (50 mL).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.1 mol, 13.33 g) in portions with stirring.
-
Once the addition is complete, add tert-butyl chloride (0.06 mol, 5.55 g) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours, then heat at 40-50 °C for 1 hour until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer and extract the aqueous layer with carbon disulfide (2 x 25 mL). Combine the organic layers and wash with water, followed by a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by distillation.
Step 3: Hydrolysis of 4-tert-Butylacetanilide
-
To the crude 4-tert-butylacetanilide, add a solution of sodium hydroxide (B78521) (10 g) in water (50 mL) and ethanol (B145695) (25 mL).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with water and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation, and purify the resulting 4-tert-butylaniline by vacuum distillation.
Logical Workflow for Friedel-Crafts Synthesis of 4-tert-Butylaniline
Caption: Workflow for the synthesis of 4-tert-butylaniline via Friedel-Crafts reaction.
B. Reduction of Tert-Butylnitrobenzenes
This method is particularly useful when the corresponding nitro-compound is readily available. The reduction of the nitro group to an amine can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Synthesis of 4-tert-Butylaniline by Hydrogenation of 1-tert-Butyl-4-nitrobenzene (B34581)
-
In a hydrogenation vessel, dissolve 1-tert-butyl-4-nitrobenzene (0.02 mol, 3.58 g) in ethanol (50 mL).
-
Add 10% Palladium on carbon (Pd/C) catalyst (100 mg).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-tert-butylaniline. The product can be further purified by vacuum distillation if necessary.[5]
General Reaction Scheme for Hydrogenation
Caption: Reduction of 1-tert-butyl-4-nitrobenzene to 4-tert-butylaniline.
III. Quantitative Data of Tert-Butylanilines
The physical and spectroscopic properties of tert-butylanilines are significantly influenced by the position and number of the bulky tert-butyl groups.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-tert-Butylaniline | 6310-21-0 | C₁₀H₁₅N | 149.23 | -60 | 123-124 (17 mmHg) | 0.957 | 1.545 |
| 3-tert-Butylaniline | 5369-19-7 | C₁₀H₁₅N | 149.23 | - | 115-117 (15 mmHg) | 0.941 | 1.536 |
| 4-tert-Butylaniline | 769-92-6 | C₁₀H₁₅N | 149.23 | 15-16 | 90-93 (3 mmHg) | 0.937 | 1.538 |
| 2,4-Di-tert-butylaniline | 1003-99-2 | C₁₄H₂₃N | 205.34 | 45-47 | 145-147 (15 mmHg) | - | - |
| 2,6-Di-tert-butylaniline | 2909-83-3 | C₁₄H₂₃N | 205.34 | 36-38 | 135-137 (15 mmHg) | - | - |
| 2,4,6-Tri-tert-butylaniline | 961-38-6 | C₁₈H₃₁N | 261.45 | 145-147 | - | - | - |
Note: Data compiled from various sources, including PubChem and commercial supplier information. Some data points may vary depending on the source.[6][7][8][9]
IV. Role in Modulating Cellular Signaling Pathways
The sterically hindered and lipophilic nature of the tert-butyl group, combined with the electronic properties of the aniline moiety, makes tert-butylaniline derivatives attractive scaffolds in medicinal chemistry. They have been investigated for their potential to interact with various biological targets, including enzymes and receptors.
A notable application of substituted anilines is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The aniline core can serve as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Recent research has shown that 2-substituted aniline pyrimidine (B1678525) derivatives can act as potent dual inhibitors of Mer and c-Met kinases . Both Mer and c-Met are receptor tyrosine kinases that, when overexpressed or activated, can drive tumor growth, proliferation, and metastasis. Inhibition of these kinases can disrupt these oncogenic signaling pathways.
Signaling Pathway Inhibition by a Tert-Butylaniline Derivative (Hypothetical Example)
The following diagram illustrates the general principle of how a tert-butylaniline-containing kinase inhibitor might interrupt a signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a tert-butylaniline derivative.
In this hypothetical pathway, the tert-butylaniline-based inhibitor binds to the kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling proteins. This blockade ultimately inhibits changes in gene expression that promote cancer cell proliferation and survival.
V. Conclusion
From their theoretical conception in the late 19th century to their current role as versatile building blocks in modern chemistry, tert-butylanilines have proven to be a valuable class of compounds. Their synthesis, rooted in the foundational principles of organic chemistry, has been refined over the decades to allow for the production of a wide range of isomers and derivatives. The unique steric and electronic properties conferred by the tert-butyl group continue to be exploited by researchers in the design of novel pharmaceuticals and other advanced materials. As our understanding of complex biological systems deepens, the strategic incorporation of the tert-butylaniline scaffold is likely to remain a key strategy in the development of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 5. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C10H15N | CID 79334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-叔丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application of 3-tert-Butylaniline in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 3-tert-butylaniline as a key starting material in the synthesis of agrochemicals, with a specific focus on the production of the acaricide, etoxazole (B1671765). The unique structural properties of this compound make it a valuable precursor for creating complex and effective crop protection agents.
Introduction
This compound is an aromatic amine characterized by a sterically hindering tert-butyl group at the meta position of the aniline (B41778) ring. This structural feature significantly influences the electronic properties and reactivity of the molecule, making it a strategic building block in organic synthesis. In the agrochemical industry, this compound serves as a crucial intermediate, primarily for the synthesis of fungicides and acaricides. Its application often involves a multi-step synthetic pathway, beginning with its conversion to other key intermediates.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is as a precursor to m-tert-butylphenol and its derivatives. This phenol (B47542) is a key component in the synthesis of the oxazoline-based acaricide, etoxazole. The overall synthetic route can be summarized as follows:
-
Diazotization of this compound: The amino group of this compound is converted into a diazonium salt.
-
Hydrolysis to m-tert-Butylphenol: The diazonium salt is subsequently hydrolyzed to yield m-tert-butylphenol.
-
Etherification to m-tert-Butylphenetole: The hydroxyl group of m-tert-butylphenol is etherified to produce m-tert-butylphenetole.
-
Friedel-Crafts Reaction and Cyclization to Etoxazole: m-tert-Butylphenetole is reacted with an appropriate intermediate via a Friedel-Crafts reaction, followed by a ring-closing reaction to form the final etoxazole molecule.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps involved in the conversion of this compound to an etoxazole precursor.
Table 1: Synthesis of m-tert-Butylphenol from this compound (Representative Protocol)
| Step | Reaction | Reagents | Key Conditions | Yield (%) | Purity (%) |
| 1 | Diazotization | This compound, NaNO₂, HCl(aq) | 0-5 °C | - | - |
| 2 | Hydrolysis | 3-tert-Butyldiazonium chloride, H₂O, H₂SO₄ | Heating | 75-85 | >98 |
Note: Yields and purity are representative values based on standard laboratory procedures for analogous reactions.
Table 2: Synthesis of an Etoxazole Analogue from an Intermediate and m-tert-Butylphenetole[1]
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Friedel-Crafts Reaction | Intermediate D, m-tert-butylphenetole | AlCl₃ | Dichloromethane (B109758) | 0 to RT | 10 | >90 (crude) |
| 2 | Ring Closure | Intermediate E | NaOH | Anhydrous Isopropanol (B130326) | Reflux | 5 | 88 |
Experimental Protocols
Synthesis of m-tert-Butylphenol from this compound
This protocol describes a two-step process involving the diazotization of this compound followed by hydrolysis of the resulting diazonium salt.
Step 1: Diazotization of this compound
-
To a stirred solution of this compound (0.1 mol) in aqueous hydrochloric acid (2.5 M, 100 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (B80452) (0.11 mol) in water (20 mL) is added dropwise.
-
The temperature is maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of the diazotization can be checked using starch-iodide paper.
Step 2: Hydrolysis of the Diazonium Salt
-
The cold diazonium salt solution is slowly added to a boiling solution of dilute sulfuric acid (10% v/v, 150 mL).
-
The mixture is heated, and nitrogen gas evolution will be observed.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete hydrolysis.
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude m-tert-butylphenol is purified by vacuum distillation to yield a colorless liquid.
Synthesis of an Etoxazole Analogue[1]
This protocol describes the synthesis of an etoxazole analogue starting from an intermediate 'D' and m-tert-butylphenetole.
Step 1: Friedel-Crafts Reaction
-
Dissolve intermediate D (0.1 mol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
To this solution, add aluminum trichloride (B1173362) (0.15 mol) portion-wise, maintaining the temperature below 5 °C.
-
A solution of m-tert-butylphenetole (0.1 mol) in dichloromethane (50 mL) is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.
-
The reaction is quenched by slowly pouring the mixture onto crushed ice (200 g).
-
The organic layer is separated, washed with water (2 x 100 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude intermediate E as a glassy product (content >90%).
Step 2: Ring Closure
-
Dissolve the crude intermediate E (0.1 mol) in anhydrous isopropanol (70 mL).
-
Add solid sodium hydroxide (B78521) (0.2 mol) to the solution.
-
The mixture is heated to reflux and maintained for 5 hours.
-
After cooling to room temperature, add water (200 mL) and extract the product with ethyl acetate (B1210297) (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography to afford the final etoxazole analogue (Yield: 88%).
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow from this compound to an etoxazole analogue.
Synthesis of m-tert-Butylphenol
Caption: Reaction pathway for the synthesis of m-tert-butylphenol.
Synthesis of Etoxazole Analogue
Caption: Reaction pathway for the synthesis of an etoxazole analogue.
References
3-tert-Butylaniline: A Versatile Precursor for the Synthesis of Novel Organic Dyes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-tert-Butylaniline is a valuable aromatic amine that serves as a key building block in the synthesis of a diverse range of organic dyes. The presence of the bulky tert-butyl group can impart unique properties to the resulting dye molecules, such as increased solubility in organic solvents, enhanced photostability, and altered spectral characteristics. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component and common coupling agents. Azo dyes are a prominent class of synthetic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings. The synthesis of these dyes is a well-established and versatile process, typically involving a two-step reaction: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.[1][2]
Principle of Reaction
The synthesis of azo dyes from this compound follows a two-step pathway:
-
Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]
-
Azo Coupling: The freshly prepared diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aromatic amine. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.[1]
Experimental Protocols
The following protocols provide a general methodology for the synthesis of azo dyes using this compound. These can be adapted for various coupling components.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature is maintained between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization reaction is complete. The resulting solution containing the 3-tert-butylphenyldiazonium chloride should be used immediately in the subsequent coupling reaction.[3]
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
Freshly prepared 3-tert-butylphenyldiazonium chloride solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker, dissolve a stoichiometric amount of β-naphthol in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate the β-naphthol for the electrophilic attack of the diazonium salt.
-
Cool the β-naphthol solution to 0-5 °C in an ice bath with constant stirring.[1]
-
Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude azo dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Data Presentation
The following table summarizes the expected data for a representative azo dye synthesized from this compound and β-naphthol. Please note that these are representative values and may vary based on specific experimental conditions.
| Parameter | Value | Reference |
| Product Name | 1-(3-tert-butylphenylazo)-2-naphthol | N/A |
| Appearance | Orange to red solid | [1] |
| Yield | 50-75% (typical) | [4] |
| Melting Point | 138-140 °C (for a similar azo dye) | [5] |
| UV-Vis (λmax in Methanol) | ~475 nm (for a similar azo dye) | [5] |
| FT-IR (cm⁻¹) | ~1400–1490 (N=N stretch) | [4] |
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of azo dyes from this compound.
References
Application Notes and Protocols for the Use of 3-tert-Butylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-tert-butylaniline, a sterically hindered primary aniline, in various palladium-catalyzed cross-coupling reactions. The bulky tert-butyl group presents unique challenges and opportunities in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This document outlines optimized conditions and methodologies for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling involving this compound and its derivatives.
Introduction to this compound in Cross-Coupling Chemistry
This compound is a valuable building block in organic synthesis. Its sterically demanding tert-butyl group can influence the electronic and conformational properties of target molecules, which is often a desirable feature in drug design to enhance metabolic stability or receptor binding affinity. However, this steric bulk also poses a significant challenge in palladium-catalyzed cross-coupling reactions, as it can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
To overcome these steric challenges, the selection of appropriate palladium catalysts and, most importantly, bulky and electron-rich phosphine (B1218219) ligands is critical. Ligands such as those from the Buchwald and Hartwig groups have been specifically designed to facilitate the coupling of sterically hindered substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl anilines.[1][2] For a sterically hindered amine like this compound, the choice of a suitable bulky and electron-rich phosphine ligand is paramount to achieve high yields. Ligands such as XPhos and Josiphos-type ligands have shown efficacy in the coupling of hindered primary amines.[3][4]
Quantitative Data
Due to the limited availability of comprehensive substrate scope tables specifically for this compound in the literature, the following table presents representative examples of Buchwald-Hartwig amination with sterically hindered anilines, which can serve as a guideline for reactions involving this compound.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | This compound (model) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene (B28343) | 100 | 18 | Est. >85 |
| 2 | 4-Chlorobenzonitrile | This compound (model) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | Est. >80 |
| 3 | 2-Bromopyridine | This compound (model) | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LiHMDS | Toluene | 100 | 16 | Est. >90 |
Yields are estimated based on reported data for similar sterically hindered anilines.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-tert-butylaniline
This protocol is a general guideline and may require optimization for specific substrates.[3][5]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and 4-bromoanisole (1.2 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-3-tert-butylaniline.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide.[6][7] To synthesize biaryl compounds derived from this compound, one can either use 3-tert-butylphenylboronic acid or a halogenated this compound as the coupling partner. The use of bulky, electron-rich phosphine ligands is again crucial for efficient coupling, especially when sterically demanding substrates are involved.[8]
Quantitative Data
The following table provides representative data for Suzuki-Miyaura couplings involving sterically hindered substrates.
| Entry | Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-tert-butylaniline | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Est. >90 |
| 2 | 1-Bromo-4-nitrobenzene | 3-tert-Butylphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | Est. >85 |
| 3 | 2-Chloropyridine | 3-tert-Butylphenylboronic Acid | Pd₂(dba)₃ (1.5) | P(tBu)₃ (6) | CsF | Dioxane | 100 | 24 | Est. >75 |
Yields are estimated based on reported data for similar sterically hindered substrates.
Experimental Protocol: Synthesis of 3-tert-Butylbiphenyl
This protocol provides a general method for the Suzuki-Miyaura coupling.[9]
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add 1-bromo-3-tert-butylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Add anhydrous toluene (4 mL) and degassed water (1 mL).
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-16 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-tert-butylbiphenyl.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[10][11] The steric hindrance of this compound can influence the regioselectivity and efficiency of the reaction. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, is often necessary to promote the reaction with less reactive aryl chlorides or bromides.[10]
Quantitative Data
The following table illustrates typical conditions and yields for Heck reactions with sterically hindered aryl halides.
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-tert-butylbenzene | Ethyl acrylate (B77674) | Pd₂(dba)₃ (1.5) | P(tBu)₃ (6) | Cs₂CO₃ | Dioxane | 110 | 24 | Est. >80 |
| 2 | 1-Iodo-3-tert-butylbenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | Est. >90 |
| 3 | 1-Chloro-3-tert-butylbenzene | n-Butyl acrylate | Pd(dba)₂ (2) | cataCXium® A (4) | K₂CO₃ | NMP | 120 | 36 | Est. >70 |
Yields are estimated based on reported data for similar sterically hindered substrates.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-tert-butylphenyl)acrylate
This is a general procedure for the Heck reaction.[12]
Materials:
-
1-Bromo-3-tert-butylbenzene
-
Ethyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(tBu)₃ (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Add anhydrous dioxane (5 mL), followed by 1-bromo-3-tert-butylbenzene (1.0 mmol) and ethyl acrylate (1.5 mmol).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. For substrates like halogenated 3-tert-butylanilines, a copper-free Sonogashira protocol can be advantageous to avoid potential side reactions.
Quantitative Data
Representative conditions for Sonogashira coupling reactions are presented below.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-3-tert-butylbenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | Est. >90 |
| 2 | 1-Bromo-3-tert-butylbenzene | 1-Hexyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 24 | Est. >75 |
| 3 | 3-Iodo-5-tert-butylaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | Est. >80 |
Yields are estimated based on reported data for similar substrates.
Experimental Protocol: Synthesis of 1-(3-tert-butylphenyl)-2-phenylethyne
The following is a general protocol for a Sonogashira coupling reaction.[13]
Materials:
-
1-Iodo-3-tert-butylbenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 1-iodo-3-tert-butylbenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium (B8662869) iodide salt.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash the ether solution with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the tert-butyl group necessitates the use of specialized, bulky, and electron-rich phosphine ligands to achieve high reaction efficiencies. The protocols and data provided herein serve as a guide for researchers to successfully employ this compound and its derivatives in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions may be required for specific substrate combinations.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in both academic research and industrial drug development.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of various aryl halides with the sterically hindered primary amine, 3-tert-butylaniline. The presence of the bulky tert-butyl group presents unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination with sterically demanding substrates like this compound is highly dependent on the judicious selection of the catalytic system and reaction parameters.
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be employed. Commonly used precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes which can offer enhanced stability and activity.
-
Phosphine (B1218219) Ligands: The choice of ligand is critical for facilitating the catalytic cycle, particularly the reductive elimination step, which can be slow for sterically hindered substrates. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," are generally the most effective. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated significant success in promoting the coupling of challenging substrates. The steric bulk of these ligands favors the formation of the active monoligated palladium species, which is crucial for accommodating hindered coupling partners.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this transformation. Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, particularly when substrate compatibility is a concern.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Toluene (B28343) and 1,4-dioxane (B91453) are the most frequently used solvents for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with this compound. The data presented is based on established protocols for sterically hindered anilines and serves as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides with this compound
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | >95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 18 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 75 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with this compound
| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 24 | 81 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | XPhos (6) | LHMDS (1.6) | Toluene | 120 | 36 | 72 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu (2.0) | Dioxane | 120 | 36 | 65 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, sodium tert-butoxide, palladium(II) acetate, and XPhos. If the aryl halide is a liquid, it can be added via syringe after the tube is sealed and removed from the glovebox.
-
Inert Atmosphere: Seal the Schlenk tube with a septum or screw cap. If not in a glovebox, evacuate the tube and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1–0.5 M with respect to the aryl halide.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-tert-butylaniline.
Visualizations
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-tert-Butylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-tert-butylaniline derivatives. This class of compounds serves as a valuable building block in medicinal chemistry and materials science, where the synthesis of specific biaryl structures is crucial for developing new therapeutic agents and functional materials. The sterically hindered tert-butyl group can significantly influence the reactivity of the aniline (B41778) derivative, necessitating carefully optimized reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it a cornerstone of modern organic synthesis.[3][4]
In the context of drug discovery, the biaryl motif is a prevalent structural feature in many biologically active molecules.[5] The ability to synthetically modify the this compound core through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[4]
General Reaction Scheme
The Suzuki coupling of a halogenated this compound derivative with an arylboronic acid can be represented by the following general scheme:
Caption: General Suzuki coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[6] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base.[7]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[6]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Suzuki Coupling of 3-Bromo-5-tert-butylaniline
This protocol is adapted from procedures for structurally similar bromoanilines.[8]
Materials and Reagents:
-
3-Bromo-5-tert-butylaniline
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous solvents: 1,4-Dioxane (B91453) and water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-bromo-5-tert-butylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes expected yields for the Suzuki coupling of a hypothetical 3-halo-5-tert-butylaniline with various arylboronic acids based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions.
| This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-tert-butylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 3-Bromo-5-tert-butylaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3-Iodo-5-tert-butylaniline | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 12 | 90-98 |
| 3-Bromo-5-tert-butylaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 20 | 75-85 |
Experimental Workflow
A typical workflow for setting up and performing a Suzuki coupling reaction is outlined below.
Caption: A standard experimental workflow.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The steric hindrance of the tert-butyl group may require more active catalyst systems.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction. Using a less aqueous solvent system or a different base (e.g., KF) can sometimes mitigate this issue.[9]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This is often minimized by ensuring an efficient cross-coupling catalytic cycle.
-
Purification: The polarity of the aniline group may require specific eluent systems for effective purification by column chromatography.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of biaryl compounds derived from this compound, facilitating advancements in drug discovery and materials science.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and experimental protocols for conducting electrophilic aromatic substitution (EAS) reactions on 3-tert-butylaniline. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.[1] The presence of both a strongly activating amino group and a sterically influential tert-butyl group imparts unique reactivity and regioselectivity to the aromatic ring.
Directing Effects of Substituents
In the electrophilic aromatic substitution of this compound, the regiochemical outcome is primarily governed by the interplay of the electronic effects of the amino (-NH₂) group and the steric and electronic effects of the tert-butyl (-C(CH₃)₃) group.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.
-
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect. However, its most significant influence is steric hindrance. The bulkiness of the tert-butyl group can impede the approach of an electrophile to the adjacent ortho positions.
In this compound, the amino group is at position 1 and the tert-butyl group is at position 3. The positions ortho to the amino group are 2 and 6, and the position para is 4. The position ortho to the tert-butyl group is 2 and 4, and the position para is 6 (relative to the tert-butyl group). The combined directing effects favor substitution at positions 2, 4, and 6. However, the steric bulk of the tert-butyl group at position 3 will significantly hinder electrophilic attack at position 2. Therefore, substitution is most likely to occur at positions 4 and 6.
Experimental Protocols
The following protocols are representative methods for conducting various electrophilic aromatic substitution reactions on this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.
Nitration of this compound
The direct nitration of anilines with strong acids like nitric acid and sulfuric acid can lead to oxidation and the formation of undesired byproducts. A milder approach often involves the use of a protecting group for the amine or employing alternative nitrating agents. A representative protocol using tert-butyl nitrite (B80452) is provided below, which has been shown to be effective for the regioselective nitration of N-alkyl anilines.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in acetonitrile (B52724) (8 mL).
-
Addition of Reagent: Add tert-butyl nitrite (4.0 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 80°C for 3 hours.[2]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the nitro-substituted products.
Bromination of this compound
Halogenation of anilines is typically a rapid reaction. Bromination can be achieved using bromine in a suitable solvent. Due to the high reactivity of the aniline (B41778) ring, the reaction is often carried out at low temperatures to control selectivity.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as acetic acid or dichloromethane (B109758) (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0°C.
-
Addition of Reagent: Slowly add a solution of bromine (1.0 mmol) in the same solvent to the stirred solution of the aniline.
-
Reaction Conditions: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Sulfonation of this compound
Sulfonation of anilines can be achieved by heating with concentrated sulfuric acid. The initial product is the anilinium salt, which then rearranges to the sulfonic acid.
Protocol:
-
Reaction Setup: Carefully add this compound (1.0 mmol) to concentrated sulfuric acid (5 mL) in a flask, while cooling in an ice bath.
-
Reaction Conditions: Heat the mixture at 180-190°C for 4-5 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Isolation: Collect the precipitated product by filtration and wash with cold water. The product can be purified by recrystallization from water.
Friedel-Crafts Acylation of this compound
Direct Friedel-Crafts acylation of anilines is often problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, the amino group is typically protected, for example, as an acetanilide (B955), before acylation.
Protocol (via Acetanilide):
Part A: Protection of the Amino Group
-
Acetylation: To a solution of this compound (1.0 mmol) in acetic anhydride (B1165640) (3.0 mL), add a catalytic amount of concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes.
-
Isolation: Pour the reaction mixture into cold water. Collect the precipitated 3-tert-butylacetanilide by filtration, wash with water, and dry.
Part B: Friedel-Crafts Acylation
-
Reaction Setup: In a dry flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the 3-tert-butylacetanilide (1.0 mmol) and anhydrous aluminum chloride (2.2 mmol) in a dry, inert solvent like carbon disulfide or nitrobenzene.
-
Addition of Reagent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 mmol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.
-
Work-up: Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent.
-
Deprotection: The resulting acylated acetanilide can be hydrolyzed back to the acylated aniline by heating with aqueous acid or base.
-
Purification: Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the expected major products and illustrative yields for the electrophilic aromatic substitution reactions of this compound. The yields are estimates based on reactions with structurally similar compounds and may vary depending on the specific reaction conditions.
| Reaction | Reagents | Major Product(s) | Illustrative Yield (%) |
| Nitration | tert-Butyl nitrite, Acetonitrile | 4-Nitro-3-tert-butylaniline, 6-Nitro-3-tert-butylaniline | 70-85 |
| Bromination | Br₂, Acetic Acid | 4-Bromo-3-tert-butylaniline, 6-Bromo-3-tert-butylaniline | 80-95 |
| Sulfonation | Concentrated H₂SO₄ | 4-Amino-2-tert-butylbenzenesulfonic acid | 60-75 |
| Acylation | Ac₂O, AlCl₃ (on acetanilide) | 4-Acetyl-3-tert-butylaniline | 65-80 |
Note: The regioselectivity will be a mixture of 4- and 6-substituted products. The precise ratio will depend on the specific electrophile and reaction conditions, with the 4-position generally being favored due to a combination of electronic and steric factors.
References
Application Notes and Protocols for the Synthesis of N-substituted 3-tert-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-substituted 3-tert-butylaniline derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols focus on common N-alkylation (methylation and ethylation) and N-acetylation reactions, providing clear, step-by-step instructions.
Introduction
N-substituted anilines are a critical class of compounds in medicinal chemistry and materials science. The introduction of substituents on the nitrogen atom of anilines can significantly modulate their physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn influences their biological activity and pharmacokinetic profiles. This compound is a common starting material, and its N-substituted derivatives are explored in various drug discovery programs. The following protocols outline reliable methods for the synthesis of N-methyl, N-ethyl, and N-acetyl derivatives of this compound.
Data Presentation: Representative Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected yields for the N-alkylation and N-acetylation of anilines, based on general literature procedures. These values can serve as a benchmark for the synthesis of N-substituted this compound.
Table 1: N-Alkylation of Anilines via Reductive Amination
| N-Substituent | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl | Formaldehyde (B43269) | Sodium triacetoxyborohydride (B8407120) | Dichloromethane (B109758) | Room Temperature | 12-24 | 85-95 |
| Ethyl | Acetaldehyde (B116499) | Sodium cyanoborohydride | Methanol (B129727) | Room Temperature | 12-24 | 80-90 |
Table 2: N-Acetylation of Anilines
| Acetylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic anhydride (B1165640) | Pyridine (B92270) | Dichloromethane | 0 to Room Temperature | 1-3 | 90-98 |
| Acetyl chloride | Triethylamine | Dichloromethane | 0 to Room Temperature | 1-3 | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-3-tert-butylaniline via Reductive Amination
This protocol describes the N-methylation of this compound using formaldehyde as the carbon source and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aniline (B41778) in dichloromethane (10 mL per 1 g of aniline).
-
Add formaldehyde solution (1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-methyl-3-tert-butylaniline.
Caption: Workflow for the Synthesis of N-Methyl-3-tert-butylaniline.
Protocol 2: Synthesis of N-Ethyl-3-tert-butylaniline via Reductive Amination
This protocol details the N-ethylation of this compound using acetaldehyde and sodium cyanoborohydride.
Materials:
-
This compound
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15 mL per 1 g of aniline).
-
Add acetaldehyde (1.5 eq) to the solution.
-
Adjust the pH of the mixture to approximately 6-7 by adding a few drops of acetic acid.
-
Add sodium cyanoborohydride (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by column chromatography to obtain N-ethyl-3-tert-butylaniline.
Caption: Workflow for the Synthesis of N-Ethyl-3-tert-butylaniline.
Protocol 3: Synthesis of N-Acetyl-3-tert-butylaniline
This protocol outlines the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per 1 g of aniline) in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product, N-acetyl-3-tert-butylaniline, can often be used without further purification or can be recrystallized if necessary.
Caption: Workflow for the Synthesis of N-Acetyl-3-tert-butylaniline.
Laboratory Scale Synthesis of 3,5-di-tert-butylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3,5-di-tert-butylaniline (B181150), a valuable intermediate in the production of dyes, pigments, and pharmaceuticals.[1] The protocols outlined below describe a reliable two-step synthesis commencing with the nitration of 1,3-di-tert-butylbenzene (B94130), followed by the reduction of the resulting 3,5-di-tert-butylnitrobenzene.
Overview of the Synthetic Pathway
The synthesis of 3,5-di-tert-butylaniline is most effectively achieved on a laboratory scale through a two-step process. The first step involves the electrophilic nitration of 1,3-di-tert-butylbenzene to yield 3,5-di-tert-butylnitrobenzene. The subsequent step is the reduction of the nitro intermediate to the desired aniline (B41778) derivative. This method is generally preferred over direct alkylation of aniline, which can lead to a mixture of isomers and is less regioselective.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.
Step 1: Synthesis of 3,5-di-tert-butylnitrobenzene
This procedure details the nitration of 1,3-di-tert-butylbenzene using a mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
1,3-di-tert-butylbenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1,3-di-tert-butylbenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1,3-di-tert-butylbenzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3,5-di-tert-butylnitrobenzene.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 3,5-di-tert-butylaniline
This protocol describes the reduction of 3,5-di-tert-butylnitrobenzene to 3,5-di-tert-butylaniline using tin(II) chloride in the presence of hydrochloric acid.
Materials:
-
3,5-di-tert-butylnitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,5-di-tert-butylnitrobenzene in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly add 10 M sodium hydroxide solution to neutralize the acid and precipitate tin salts. The mixture should be strongly basic (pH > 12).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-di-tert-butylaniline.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexanes or by vacuum distillation.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3,5-di-tert-butylaniline.
| Parameter | 3,5-di-tert-butylnitrobenzene (Intermediate) | 3,5-di-tert-butylaniline (Final Product) |
| Molecular Formula | C₁₄H₂₁NO₂ | C₁₄H₂₃N |
| Molecular Weight | 235.32 g/mol | 205.34 g/mol [2] |
| Typical Yield | 85-95% | 80-90% |
| Melting Point | 74-76 °C | 54-57 °C[1][2] |
| Appearance | Pale yellow solid | White to light yellow crystalline powder |
| ¹H NMR (CDCl₃, δ) | ~7.6 (t, 1H), ~7.4 (d, 2H), ~1.3 (s, 18H) | ~6.8 (t, 1H), ~6.6 (d, 2H), ~3.6 (s, 2H, NH₂), ~1.3 (s, 18H) |
| ¹³C NMR (CDCl₃, δ) | ~152, ~149, ~120, ~115, ~35, ~31 | ~151, ~147, ~112, ~110, ~35, ~31 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of 3,5-di-tert-butylaniline.
References
Application Notes and Protocols: Use of 3-tert-Butylaniline in the Synthesis of Sterically Hindered Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered ligands are crucial in modern chemistry, particularly in the fields of catalysis and materials science. The bulky nature of these ligands can enhance the stability of metal complexes, control substrate access to the catalytic center, and influence the selectivity of chemical reactions. 3-tert-Butylaniline is a valuable precursor for the synthesis of a variety of sterically hindered ligands due to the presence of the bulky tert-butyl group. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of ligands derived from this compound: Schiff base ligands, N-heterocyclic carbene (NHC) precursors, and phosphine (B1218219) ligands.
Synthesis of Sterically Hindered Schiff Base Ligands
Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine-containing molecules are versatile coordinating agents for a wide range of metal ions. The tert-butyl group on the aniline (B41778) backbone provides significant steric bulk, influencing the coordination geometry and reactivity of the resulting metal complexes.
Experimental Protocol: Synthesis of a Salen-type Ligand from this compound and Salicylaldehyde (B1680747)
This protocol describes the synthesis of N,N'-bis(3-tert-butylphenyl)salicylidene-1,2-diaminoethane, a representative Schiff base ligand.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (B145695) (absolute)
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve salicylaldehyde (2.44 g, 20 mmol) in 50 mL of absolute ethanol.
-
To this solution, add this compound (2.98 g, 20 mmol) dropwise while stirring.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The yellow crystalline product that precipitates is collected by filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 50 °C.
Quantitative Data
| Ligand | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| N-(3-tert-butylphenyl)salicylideneimine | This compound, Salicylaldehyde | Ethanol | 4 h | >90 | 85-87 |
| N,N'-bis(3-tert-butylphenyl)salicylidene-1,2-diaminoethane | This compound, Salicylaldehyde, Ethylenediamine | Ethanol | 6 h | ~85 | 118-120 |
Characterization Data
-
FT-IR (KBr, cm⁻¹): A strong band in the region of 1615-1630 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The disappearance of the C=O stretching band from salicylaldehyde and the N-H stretching bands from this compound confirms the formation of the Schiff base.
-
¹H NMR (CDCl₃, δ ppm): The formation of the imine bond is confirmed by a singlet peak for the azomethine proton (-CH=N-) typically observed between 8.0 and 9.0 ppm. The aromatic protons will appear in the range of 6.8-7.8 ppm, and the tert-butyl protons will be a singlet around 1.3 ppm.
Logical Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base ligands.
Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of the NHC ligand itself typically involves the deprotonation of its corresponding imidazolium (B1220033) or imidazolinium salt precursor. This compound can be used to introduce steric bulk at the nitrogen atoms of the heterocyclic ring.
Experimental Protocol: Synthesis of 1,3-bis(3-tert-butylphenyl)imidazolium Chloride
This protocol is an adaptation of a general procedure for the synthesis of imidazolium salts.
Materials:
-
This compound
-
Glyoxal (B1671930) (40% aqueous solution)
-
Paraformaldehyde
-
Anhydrous HCl (in dioxane) or Chlorotrimethylsilane (B32843) (TMSCl)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
Step 1: Synthesis of the Diimine Intermediate
-
In a round-bottom flask under an inert atmosphere, combine this compound (5.97 g, 40 mmol) and toluene (100 mL).
-
To this stirred solution, add glyoxal (40% in water, 2.90 g, 20 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, using a Dean-Stark trap to remove water.
-
After cooling, the solvent is removed under reduced pressure to yield the crude diimine, which can be used in the next step without further purification.
Step 2: Cyclization to the Imidazolium Salt
-
Dissolve the crude diimine from the previous step in toluene (100 mL) in a flask equipped with a condenser and under an inert atmosphere.
-
Add paraformaldehyde (1.20 g, 40 mmol).
-
Slowly add a solution of anhydrous HCl in dioxane (e.g., 4M solution, 10 mL, 40 mmol) or chlorotrimethylsilane (4.35 g, 40 mmol) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
A precipitate will form. After cooling to room temperature, collect the solid by filtration, wash with cold toluene and then diethyl ether.
-
Dry the resulting 1,3-bis(3-tert-butylphenyl)imidazolium chloride under vacuum.
Quantitative Data for a Representative NHC Precursor
| Precursor | Starting Aniline | Reagents | Solvent | Yield (%) |
| 1,3-bis(3-tert-butylphenyl)imidazolium Chloride | This compound | Glyoxal, Paraformaldehyde, HCl | Toluene | 50-70 |
Experimental Workflow for NHC Precursor Synthesis
Caption: Two-step synthesis of an NHC precursor from this compound.
Synthesis of Sterically Hindered Phosphine Ligands
Phosphine ligands are ubiquitous in catalysis, particularly in cross-coupling reactions. The electronic and steric properties of the phosphine can be tuned by varying the substituents on the phosphorus atom. Synthesizing phosphines with a 3-tert-butylphenyl group can be more challenging than for Schiff bases or NHCs and often requires a multi-step approach. A common route involves the conversion of the aniline to an aryl halide, followed by reaction with a phosphine source.
Experimental Protocol: Synthesis of Tris(3-tert-butylphenyl)phosphine
This protocol outlines a potential synthetic route.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Inert atmosphere setup
Step 1: Sandmeyer Reaction to form 1-Bromo-3-tert-butylbenzene (B1267464)
-
Cool a solution of this compound (14.9 g, 100 mmol) in 48% HBr (60 mL) to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve copper(I) bromide (15.8 g, 110 mmol) in 48% HBr (30 mL) at 60 °C and then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, warm the mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-3-tert-butylbenzene.
Step 2: Grignard Reaction and Phosphination
-
Under an inert atmosphere, prepare the Grignard reagent by adding a solution of 1-bromo-3-tert-butylbenzene (21.3 g, 100 mmol) in anhydrous THF (100 mL) to a suspension of magnesium turnings (2.67 g, 110 mmol) in THF. Initiation may require gentle heating or a crystal of iodine.
-
After the magnesium has been consumed, cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add phosphorus trichloride (4.57 g, 33.3 mmol) in anhydrous THF (20 mL) to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
The crude tris(3-tert-butylphenyl)phosphine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data for a Representative Phosphine Ligand
| Ligand | Synthetic Route | Overall Yield (%) |
| Tris(3-tert-butylphenyl)phosphine | This compound -> Aryl bromide -> Grignard -> Phosphination | 40-60 |
Synthetic Pathway for Phosphine Ligand
Caption: Multi-step synthesis of a triarylphosphine from this compound.
Applications in Catalysis and Drug Development
Ligands derived from this compound find applications in various catalytic transformations. The steric bulk provided by the tert-butyl group can lead to highly active and selective catalysts.
-
Palladium-Catalyzed Cross-Coupling: Phosphine and NHC ligands with 3-tert-butylphenyl substituents can be employed in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric hindrance can promote the reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers and the ability to couple challenging substrates.
-
Polymerization: Metal complexes of Schiff base ligands derived from this compound can act as catalysts for olefin polymerization. The steric environment around the metal center influences the stereochemistry and molecular weight of the resulting polymer.
-
Drug Development: While less direct, the synthesis of complex organic molecules in drug discovery often relies on catalytic methods that employ sterically hindered ligands. The development of robust and selective catalysts based on this compound-derived ligands can facilitate the synthesis of novel pharmaceutical candidates. The aniline moiety itself can also be incorporated into bioactive molecules where the tert-butyl group can modulate properties like solubility and metabolic stability.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of sterically hindered ligands. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of Schiff base, N-heterocyclic carbene, and phosphine ligands incorporating the 3-tert-butylphenyl moiety. The unique steric profile of these ligands offers significant potential for the development of novel catalysts and functional materials.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-tert-Butylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis of this compound involves a two-step process: the electrophilic nitration of tert-butylbenzene (B1681246), followed by the reduction of the resulting mixture of nitro isomers, with subsequent isolation of the meta-isomer.
Q2: What is the typical isomer distribution in the nitration of tert-butylbenzene?
A2: The nitration of tert-butylbenzene with a mixed acid reagent typically yields a mixture of ortho, meta, and para isomers. The bulky tert-butyl group sterically hinders the ortho positions, leading to a lower proportion of the ortho isomer compared to the nitration of toluene. The para isomer is generally the major product.[1][2]
Q3: What are the common reducing agents for converting 3-tert-butylnitrobenzene to this compound?
A3: Common and effective methods for the reduction of the nitro group include catalytic hydrogenation using hydrogen gas with a palladium on carbon (H₂/Pd/C) catalyst, or using metals such as iron (Fe) or tin (Sn) in an acidic medium like acetic acid or hydrochloric acid.[3][4][5]
Q4: How can the isomers of tert-butylaniline be separated?
A4: The separation of the isomers is typically performed on the nitro-substituted intermediates before the reduction step, as the differences in their physical properties are more pronounced. Fractional distillation under reduced pressure and crystallization are common methods for separating the nitro-tert-butylbenzene isomers.[6][7] Preparative chromatography can also be employed for the separation of the final aniline (B41778) isomers if needed.[8][9]
Q5: What are the primary safety concerns when performing a nitration reaction?
A5: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. The use of strong acids like nitric and sulfuric acid presents a significant corrosion hazard. Additionally, toxic nitrogen oxide gases can be evolved. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and maintain strict temperature control throughout the reaction.[10][11][12][13]
Troubleshooting Guides
Nitration of tert-Butylbenzene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nitrated Product | - Incomplete reaction. - Insufficiently strong nitrating agent. - Reaction temperature too low. | - Increase the reaction time. - Ensure the use of concentrated nitric and sulfuric acids. - Gradually increase the reaction temperature, while carefully monitoring for exotherms. |
| Formation of Di-nitrated Products | - Reaction temperature too high. - Prolonged reaction time. - Excess of nitrating agent. | - Maintain a lower reaction temperature (e.g., 0-10 °C). - Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed. - Use a stoichiometric amount of nitric acid. |
| Unfavorable Isomer Ratio (Low meta-isomer) | - The isomer distribution is kinetically controlled and not easily altered with standard mixed acid nitration. | - While significant alteration of the isomer ratio is challenging, slight variations can sometimes be achieved by modifying the reaction temperature or the acid composition. However, the inherent directing effect of the tert-butyl group is the primary determinant.[2] |
| Runaway Reaction | - Poor temperature control. - Addition of nitrating agent is too rapid. | - Pre-cool the reaction vessel in an ice bath before and during the addition of the mixed acid. - Add the nitrating agent dropwise with vigorous stirring. - Have a larger ice bath ready to immerse the reactor if the temperature rises unexpectedly. |
Reduction of 3-tert-Butylnitrobenzene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Inactive catalyst (for catalytic hydrogenation). - Insufficient amount of reducing agent. - Reaction time too short. | - Use fresh, high-quality catalyst. - Increase the catalyst loading or the equivalents of the metal reducing agent. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products (e.g., azo compounds) | - Unsuitable reducing agent for aromatic nitro compounds. - Reaction conditions too harsh. | - Avoid using reducing agents like LiAlH₄ for aromatic nitro compounds as they can lead to azo products.[4] - For metal/acid reductions, ensure proper temperature control. |
| Difficulty in Product Isolation | - Emulsion formation during workup. - Product is soluble in the aqueous phase as an ammonium (B1175870) salt. | - Add a saturated salt solution (brine) to break up emulsions. - During workup after a metal/acid reduction, ensure the solution is made sufficiently basic (pH > 10) to deprotonate the aniline and facilitate its extraction into an organic solvent. |
Quantitative Data
Table 1: Isomer Distribution in the Mononitration of tert-Butylbenzene
| Isomer | Percentage (%) |
| ortho-nitro-tert-butylbenzene | 15.8[1] |
| meta-nitro-tert-butylbenzene | 11.5[1] |
| para-nitro-tert-butylbenzene | 72.7[1] |
Note: The distribution can vary slightly depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Nitration of tert-Butylbenzene
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid in an ice bath to 0 °C.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This mixture is your nitrating agent.
-
In a separate flask, dissolve 10 g of tert-butylbenzene in 20 mL of dichloromethane and cool the solution in an ice bath.
-
Add the prepared nitrating mixture dropwise to the tert-butylbenzene solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitro-tert-butylbenzene isomers.
Protocol 2: Reduction of 3-tert-Butylnitrobenzene via Catalytic Hydrogenation
Materials:
-
3-tert-Butylnitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas supply
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve the 3-tert-butylnitrobenzene isomer mixture in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
Common side reactions in the alkylation of aniline with isobutylene
Welcome to the Technical Support Center for the Alkylation of Aniline (B41778). This guide provides troubleshooting information and answers to frequently asked questions regarding the common side reactions encountered during the alkylation of aniline with isobutylene (B52900).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the alkylation of aniline with isobutylene?
The main side reactions are over-alkylation and C-alkylation.[1]
-
Over-alkylation: The initially formed N-tert-butylaniline is often more nucleophilic than aniline itself, making it susceptible to a second alkylation. This leads to the formation of N,N-di-tert-butylaniline.[2] In some cases, further reaction can lead to tri-alkylanilines or even quaternary ammonium (B1175870) salts.[2]
-
C-alkylation: The alkyl group can attach directly to the benzene (B151609) ring, typically at the ortho or para positions relative to the amino group. This is a significant competing reaction pathway.[1]
Q2: How does reaction temperature influence the selectivity between N-alkylation and C-alkylation?
Reaction temperature is a critical parameter for controlling selectivity. Generally, lower reaction temperatures favor the desired N-alkylation, whereas higher temperatures tend to promote C-alkylation.[1][3] For certain zeolite catalysts, N-alkylation is favored between 250°C to 350°C, while C-alkylation becomes more prominent at temperatures above 300°C.[1]
Q3: What is "over-alkylation" and what are the best strategies to minimize it?
Over-alkylation is the continued reaction of the mono-alkylated product to form di- or tri-alkylated anilines.[1][2] This occurs because the product, N-tert-butylaniline, can be more reactive than the starting aniline.[2]
To minimize over-alkylation:
-
Control Stoichiometry: Use a large excess of aniline compared to isobutylene. This statistically favors the alkylation of the more abundant starting material over the mono-alkylated product.[2]
-
Adjust Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[2]
-
Choice of Alkylating Agent: While using isobutylene, be aware that more reactive alkylating agents generally increase the likelihood of multiple substitutions.[2]
Troubleshooting Guide
Problem 1: My reaction is producing a very low yield of the desired N-tert-butylaniline.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions | Gradually increase temperature: The reaction may require more thermal energy, but monitor closely for an increase in byproducts.[2] Optimize Solvent: Experiment with different solvents to improve reactant solubility and reaction rate. Aprotic solvents are often effective.[2] |
| Poor Reagent Purity | Verify Purity: Ensure that aniline, isobutylene, and the solvent are pure and dry, as impurities (especially water) can interfere with many catalytic systems.[2] |
| Catalyst Inactivity | Screen Catalysts: If using a catalyst, try different types known for N-alkylation, such as various Lewis acids or acidic zeolites.[2][4] Check Catalyst Loading: Ensure the correct amount of catalyst is being used as per established protocols. |
| Product Loss During Workup | Optimize Purification: The desired product might be lost during extraction or purification. Review the workup procedure to ensure it is suitable for your product's properties.[2] |
Problem 2: I am observing a significant amount of C-alkylated byproducts in my product mixture.
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Reduce Temperature: Higher temperatures often favor C-alkylation.[1][3] Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Highly Acidic or Basic Conditions | Optimize pH/Catalyst: The acidity of the catalyst or reaction medium can influence the reaction pathway. Experiment with milder acid catalysts or adjust the conditions to be less harsh.[3] |
| Catalyst Choice | Select N-Alkylation Selective Catalyst: Certain zeolites with specific pore sizes (6 to 8 angstroms) have been shown to be highly selective for N-alkylation over C-alkylation.[4] |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Selectivity in Aniline Alkylation
This table summarizes general trends observed in aniline alkylation that are applicable to the reaction with isobutylene.
| Parameter | Condition | Effect on N-Alkylation (Desired) | Effect on C-Alkylation (Side Reaction) | Effect on Over-alkylation (Side Reaction) |
| Temperature | Low | Favored[3] | Suppressed[1][3] | Reduced[2] |
| High | Decreased | Favored[1][3] | Increased | |
| Aniline/Isobutylene Ratio | High Aniline Excess | Favored[2] | No significant direct effect | Suppressed[2] |
| Low Aniline Excess | Decreased | No significant direct effect | Increased[2] | |
| Catalyst Acidity | Moderate | Optimal | Can occur | Dependent on other factors |
| High | May decrease due to side reactions | Favored[3] | May increase | |
| Solvent Polarity | Less Polar | Often Favored[2] | Dependent on system | Reduced[2] |
| More Polar | Dependent on system | May be favored | May increase |
Experimental Protocols
General Protocol for Acid-Catalyzed N-Alkylation of Aniline with Isobutylene
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
Aniline (freshly distilled)
-
Isobutylene (gas or condensed liquid)
-
Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or a Lewis acid like AlCl₃)
-
Anhydrous solvent (e.g., toluene, hexane, or dichloromethane)
-
Reaction vessel (e.g., a pressure-rated reactor or a three-neck flask with a condenser and gas inlet)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the acid catalyst followed by the anhydrous solvent.
-
Add Aniline: Add freshly distilled aniline to the stirring suspension. It is common to use an excess of aniline (e.g., 2-5 equivalents) to minimize over-alkylation.[2]
-
Introduce Isobutylene: Cool the mixture to the desired reaction temperature (e.g., 0-25°C to favor N-alkylation). Slowly bubble isobutylene gas through the solution or add condensed isobutylene dropwise. The reaction is often exothermic, so maintain the temperature with a cooling bath.
-
Reaction Execution: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3][5]
-
Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired N-tert-butylaniline from unreacted aniline and side products.[5]
Visualizations
Caption: Primary reaction pathways in the alkylation of aniline with isobutylene.
Caption: General experimental workflow for the alkylation of aniline.
Caption: Troubleshooting decision tree for aniline alkylation experiments.
References
Purification of 3-tert-Butylaniline by distillation or chromatography
Welcome to the Technical Support Center for the purification of 3-tert-Butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the purification of this compound by distillation and chromatography. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Distillation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is discolored (yellow/brown) after distillation. | 1. Oxidation of the aniline (B41778) at high temperatures.[1] 2. Presence of air leaks in the vacuum distillation setup. | 1. Use vacuum distillation to lower the boiling point and reduce thermal stress.[2] 2. Ensure all joints in the distillation apparatus are well-sealed with appropriate vacuum grease. 3. Purge the apparatus with an inert gas (e.g., Nitrogen or Argon) before heating. |
| Bumping or uneven boiling. | 1. Lack of boiling chips or inadequate stirring. 2. High viscosity of the crude material. 3. Too rapid heating. | 1. Use a magnetic stir bar and stir plate for even boiling under vacuum. Boiling chips are not effective under vacuum.[3] 2. Ensure efficient stirring to break up any viscous residues. 3. Heat the distillation flask slowly and evenly using a heating mantle. |
| Low recovery of the product. | 1. Inefficient condensation. 2. Hold-up in the distillation column or condenser. 3. Product loss due to significant non-volatile residue. | 1. Ensure a steady and sufficient flow of cold water through the condenser. 2. Use a short-path distillation apparatus to minimize surface area and hold-up. 3. Consider the nature and amount of impurities; a large amount of polymeric residue will naturally lead to lower yields of the distilled product. |
| Product purity is not as expected. | 1. Co-distillation of impurities with similar boiling points. 2. Entrainment of non-volatile impurities due to bumping. | 1. Use a fractionating column to improve separation efficiency. 2. Control the heating rate to ensure smooth boiling and prevent bumping.[3] |
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or tailing of the compound spot on TLC or column. | 1. Interaction of the basic amine with acidic silica (B1680970) gel.[4] 2. Sample overload on the TLC plate or column. | 1. Add a small percentage of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[5] 2. Use a less acidic stationary phase like alumina (B75360).[4] 3. Pre-treat the silica gel with a triethylamine solution before packing the column. 4. Ensure the amount of sample loaded is appropriate for the column size. |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system (eluent). 2. Column overloading. | 1. Systematically screen for an optimal solvent system using TLC with varying polarities of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate (B1210297), dichloromethane) solvents.[4] 2. A common starting point for aromatic amines is a mixture of hexanes and ethyl acetate.[4] 3. Use a shallower solvent gradient during elution. 4. Reduce the amount of crude material loaded onto the column. |
| Compound does not elute from the column. | 1. The compound is too polar for the chosen solvent system. 2. Strong, irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the eluent. 2. If using silica gel, consider switching to alumina or using a basic modifier in the eluent.[4] |
| Cracked or channeled column bed. | 1. Improper packing of the column. 2. The column has run dry. | 1. Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to dry out. 2. Always maintain a level of solvent above the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: Should I use distillation or chromatography to purify this compound?
A: The choice depends on the nature of the impurities and the desired final purity.
-
Distillation , specifically vacuum distillation, is effective for removing non-volatile impurities, such as polymeric materials or salts, and for large-scale purifications.[2]
-
Chromatography is better suited for separating compounds with similar boiling points and for achieving very high purity on a smaller scale.
Q2: Why is my this compound dark colored, and can purification remove the color?
A: Aromatic amines like this compound are prone to air oxidation, which forms highly colored impurities.[1] Both vacuum distillation and column chromatography can be effective in removing these colored polymeric byproducts, yielding a colorless or pale-yellow product.
Q3: What is the atmospheric boiling point of this compound, and why is vacuum distillation recommended?
A: The atmospheric boiling point of this compound is approximately 233-234 °C. Performing distillation under vacuum significantly lowers the boiling point, which helps to prevent thermal decomposition and oxidation of the amine at high temperatures.[2]
Q4: When running a column for this compound, is it necessary to add a base to the solvent?
A: Yes, it is highly recommended. The basic nitrogen atom in this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation (streaking). Adding a small amount of a base like triethylamine to the eluent helps to mitigate this issue.[5]
Q5: What are some common impurities I might encounter in crude this compound?
A: Common impurities can include unreacted starting materials from its synthesis (e.g., 3-tert-butylanisole and other isomers if synthesized via Friedel-Crafts alkylation followed by nitration and reduction), di-alkylated anilines, and oxidation products.
Quantitative Data Summary
| Parameter | Distillation (Vacuum) | Column Chromatography (Silica Gel with Et3N) |
| Typical Purity Achieved | >98% (GC analysis)[6] | >99% (HPLC/GC analysis) |
| Typical Yield | 60-80% (dependent on crude purity) | 70-90% (dependent on separation efficiency) |
| Scale | Milligrams to multi-kilograms | Milligrams to hundreds of grams |
| Primary Impurity Removal | Non-volatile residues, salts, polymers | Compounds with different polarities |
| Time Requirement | Relatively fast for large quantities | Can be time-consuming, especially for large scales |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and colored byproducts.
Materials:
-
Crude this compound
-
Drying agent (e.g., potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH2))
-
Short-path vacuum distillation apparatus
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and gauge
-
Cold trap (optional but recommended)
Procedure:
-
Drying: If the crude material contains water, pre-dry it by stirring over KOH pellets or CaH2 for several hours.
-
Apparatus Setup: Assemble a clean and dry short-path vacuum distillation apparatus. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
-
Charging the Flask: Decant the dried crude this compound into the distillation flask containing a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Begin stirring and slowly apply vacuum. The pressure should drop to below 10 mmHg for efficient distillation. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure. For example, at approximately 3 mmHg, the boiling point is reported to be 90-93 °C. Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Store the purified, colorless this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass bottle to prevent oxidation.
Protocol 2: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1 v/v) containing 0.5% triethylamine. The desired product should have an Rf value of approximately 0.2-0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (with 0.5% Et3N) and carefully pack the chromatography column. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Troubleshooting logic for streaking issues in amine chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 3-tert-Butylaniline
Welcome to the technical support center for the synthesis of 3-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield of this compound from the nitration of tert-butylbenzene (B1681246) followed by reduction is very low. What are the likely causes and how can I improve it?
A1: The direct nitration of tert-butylbenzene is generally not an efficient method for synthesizing this compound due to the directing effect of the tert-butyl group. The tert-butyl group is an ortho-, para-director, meaning it primarily activates the positions ortho and para to it for electrophilic aromatic substitution.
Common Causes for Low Yield:
-
Isomer Distribution: The nitration of tert-butylbenzene predominantly yields the para- and ortho-isomers of nitro-tert-butylbenzene, with the meta-isomer being a minor product. The typical isomer distribution is approximately 75-79.5% para, 12-16% ortho, and only 8-8.5% meta.[1][2] This inherently limits the maximum theoretical yield of the desired this compound.
-
Suboptimal Nitration Conditions: Reaction conditions such as temperature, reaction time, and the ratio of nitric acid to sulfuric acid can influence the isomer distribution and the extent of side reactions.
-
Inefficient Reduction: The reduction of the nitro group to an amine is a critical step. Incomplete reduction or side reactions during this step can significantly lower the yield.
-
Losses during Purification: Separating the small amount of this compound from the much larger quantities of the ortho- and para-isomers is challenging and can lead to significant product loss.
Strategies for Yield Improvement:
-
Alternative Synthetic Routes: Consider synthetic pathways that favor the formation of the meta-isomer. A promising alternative is the reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519).[3]
-
Optimization of Nitration: While not ideal, if you must proceed with the nitration of tert-butylbenzene, carefully control the reaction temperature to minimize side reactions.
-
Efficient Reduction Protocol: A reliable method for the reduction of the nitro group is crucial. One effective protocol involves the use of hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst in methanol (B129727). This reaction can be carried out efficiently in a microwave synthesizer.[3]
-
Careful Purification: Due to the difficulty in separating the isomers, chromatographic methods are often necessary.
Q2: What are the common side products in the synthesis of this compound via nitration of tert-butylbenzene, and how can I minimize their formation?
A2: The primary side products are the ortho- and para-isomers of tert-butylaniline. Additionally, dinitrated and oxidized byproducts can also be formed.
Minimization of Side Products:
-
Control of Reaction Temperature: Maintaining a low temperature during nitration can help to reduce the formation of dinitrated products.
-
Stoichiometry of Reagents: Use a controlled amount of the nitrating agent to minimize over-nitration.
-
Purification of Starting Materials: Ensure the tert-butylbenzene is pure to avoid side reactions from impurities.
Q3: I am having difficulty separating this compound from the other isomers. What are the recommended purification methods?
A3: The separation of positional isomers of tert-butylaniline can be challenging.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for separating isomers with similar physical properties.[4][5] For preparative scale, column chromatography is a viable option.[3]
-
HPLC: A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a pH modifier, can be effective.
-
GC: A capillary column with a polar stationary phase may provide good separation of the isomers.
-
-
Salt Formation: It may be possible to exploit differences in the pKa values of the isomeric anilines to achieve separation through selective salt formation and extraction.
Data Presentation
Table 1: Isomer Distribution in the Nitration of tert-Butylbenzene
| Isomer | Percentage Range |
| ortho | 12 - 16% |
| meta | 8 - 8.5% |
| para | 75 - 79.5% |
| (Data sourced from multiple studies)[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene [3]
This method provides a more direct route to the 3-substituted product.
Materials:
-
1-bromo-4-(tert-butyl)-2-nitrobenzene
-
Hydrazine hydrate
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Ethyl acetate (B1210297)
Procedure:
-
To a mixture of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol) and 10% Pd/C catalyst in methanol (5 mL), add hydrazine hydrate (10 mmol).
-
Place the reaction mixture in a microwave synthesizer and heat at 120°C for 15 minutes.
-
Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fast column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 3-(Tert-butyl)aniline | 5369-19-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. gtfch.org [gtfch.org]
- 6. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
Troubleshooting guide for low yield in 3-tert-Butylaniline reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-tert-butylaniline. The most common synthetic route involves the nitration of tert-butylbenzene (B1681246) followed by the reduction of the resulting 3-tert-butylnitrobenzene. This guide will focus on troubleshooting this two-step process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is very low, starting from tert-butylbenzene. What is the most likely reason?
A1: The primary reason for low yields of this compound is the unfavorable regioselectivity of the initial nitration step. The tert-butyl group is an ortho-, para-director, meaning that the electrophilic nitration of tert-butylbenzene predominantly yields the para- and ortho-isomers of tert-butylnitrobenzene. The desired meta-isomer, which is the precursor to this compound, is formed in the smallest proportion.[1][2][3] Steric hindrance from the bulky tert-butyl group significantly disfavors substitution at the adjacent ortho positions, leading to a high proportion of the para product.[1][2][4]
Q2: I've performed the nitration of tert-butylbenzene, but I'm having trouble isolating the 3-tert-butylnitrobenzene isomer. What are the best methods for separation?
A2: The separation of the nitro-isomers of tert-butylbenzene can be challenging due to their similar physical properties.[5] However, successful separation has been reported using the following techniques:
-
Fractional Distillation under Vacuum: Careful distillation using a highly efficient fractionating column can be used to separate the isomers.[6]
-
Flash Chromatography: Separation on a silica (B1680970) gel column using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent is another effective method.[6]
Q3: My nitration reaction seems to be incomplete, with a significant amount of unreacted tert-butylbenzene remaining. How can I drive the reaction to completion?
A3: Incomplete nitration can be due to several factors. Here are some troubleshooting steps:
-
Nitrating Agent: Ensure your nitric and sulfuric acids are concentrated and of high purity. The use of fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) can increase the concentration of the nitronium ion (NO₂⁺) electrophile and drive the reaction.[7]
-
Reaction Temperature: While nitration is typically performed at low temperatures (0-10 °C) to control the reaction rate and prevent side reactions, a slightly elevated temperature may be required to achieve full conversion. However, be cautious as higher temperatures can lead to the formation of byproducts.[7]
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q4: I am observing the formation of significant byproducts during the nitration step. What are these byproducts and how can I minimize them?
A4: Common byproducts in the nitration of alkylbenzenes include di-nitrated and poly-nitrated compounds, as well as products of oxidation.[7] With tert-butylbenzene, dealkylation (loss of the tert-butyl group) can also occur under harsh conditions. To minimize byproduct formation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[7]
-
Maintain Low Temperatures: Performing the reaction at a low temperature (e.g., below 50°C for benzene) helps to minimize di-nitration.[7]
-
Protect Highly Activated Rings: While the tert-butyl group is activating, if you are working with a more activated substrate, consider protecting the activating group to prevent over-nitration.[7]
Q5: The reduction of 3-tert-butylnitrobenzene to this compound is sluggish or incomplete. What could be the problem?
A5: Low yields in the reduction step can often be attributed to the catalyst, reaction conditions, or the purity of the starting material.
-
Catalyst Inactivity: If you are using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be deactivated by impurities such as sulfur or phosphorus compounds.[8] Ensure your starting material and solvent are pure. For catalysts like Raney Nickel, ensure they have been handled properly under an inert atmosphere to maintain activity.[8]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Try increasing the weight percentage of the catalyst.[8]
-
Suboptimal Reaction Conditions:
-
Hydrogen Pressure (Catalytic Hydrogenation): For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure can improve the reaction rate.[8]
-
Hydrogen Donor (Transfer Hydrogenation): If using a hydrogen donor like hydrazine (B178648) or formic acid, ensure it is fresh and used in sufficient stoichiometric excess.[8][9]
-
Temperature: The reaction may require heating to proceed at a reasonable rate.[8]
-
Solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are often effective for catalytic hydrogenation.[10]
-
Agitation: Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen source in heterogeneous reactions.[8]
-
Q6: How can I effectively purify the final this compound product from the reaction mixture?
A6: After the reduction, the workup and purification are crucial for obtaining a high-purity product.
-
Acid-Base Extraction: Aniline (B41778) and its derivatives are basic. You can use this property to separate them from non-basic impurities. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Distillation: this compound is a liquid and can be purified by vacuum distillation.
-
Chromatography: If distillation is not sufficient, column chromatography on silica gel can be used for further purification.
Data Presentation
Table 1: Regioselectivity of Alkylbenzene Nitration
This table illustrates the effect of the steric bulk of the alkyl group on the isomer distribution during nitration with mixed acid (HNO₃/H₂SO₄). As the size of the alkyl group increases, the formation of the ortho-isomer is suppressed, and the para-isomer becomes more dominant. The yield of the meta-isomer remains low in all cases.
| Alkylbenzene | Substituent | Relative Rate of Nitration (vs. Benzene (B151609)=1) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | -CH₃ | 24 - 25[1] | 58.5[1] | 4.5[1] | 37.0[1] |
| Ethylbenzene | -CH₂CH₃ | ~20 (Est.) | 47.0 (approx.)[1] | Low | 53.0 (approx.)[1] |
| Isopropylbenzene | -CH(CH₃)₂ | ~18 (Est.) | Lower than Ethylbenzene | Low | Higher than Ethylbenzene |
| tert-Butylbenzene | -C(CH₃)₃ | 15.7 [1] | 16.0 [1] | 8.0 [1] | 75.0 [1] |
Note: Exact ratios can vary with reaction conditions.[1]
Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds
| Reducing Agent/Method | Typical Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenation (H₂/Pd/C, PtO₂, Raney Ni) | H₂ gas (1-50 atm), RT to 100°C, various solvents (EtOH, MeOH, EtOAc)[8][10] | High yields, clean reaction, catalyst can be recycled. | Catalyst poisoning, potential for over-reduction of other functional groups, requires specialized equipment for high pressure.[8][11] |
| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Refluxing in acidic media.[11] | Inexpensive, tolerates many functional groups.[12] | Harsh acidic conditions, large amounts of metal waste. |
| Transfer Hydrogenation (Hydrazine, Ammonium formate, Formic acid) | Catalyst (e.g., Pd/C, Raney Ni), refluxing in a suitable solvent.[8][9] | Avoids the need for high-pressure H₂ gas, often good chemoselectivity.[13] | Hydrazine is toxic, requires careful temperature control. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system. | Mild conditions, good for sensitive substrates. | Can be sluggish, requires careful pH control. |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl in ethanol). | Mild reducing agent. | Stoichiometric amounts of tin salts are produced as waste. |
Experimental Protocols
Nitration of tert-Butylbenzene
This protocol provides a general procedure for the nitration of tert-butylbenzene. The separation of isomers will require careful fractional distillation or column chromatography.
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly and carefully add a measured volume of concentrated sulfuric acid.[1] While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid.[1] This mixture should be kept cold.
-
Reaction: To a separate flask containing tert-butylbenzene, slowly add the cold nitrating mixture dropwise while maintaining the reaction temperature between 0-10°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[1] Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting mixture of nitro-isomers can then be separated by fractional vacuum distillation or flash column chromatography.[6]
Reduction of 3-tert-Butylnitrobenzene via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of the isolated 3-tert-butylnitrobenzene to this compound using palladium on carbon (Pd/C) as the catalyst.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottom flask for balloon hydrogenation), dissolve 3-tert-butylnitrobenzene in a suitable solvent such as ethanol or methanol.[10][14]
-
Inerting: Flush the vessel with an inert gas (e.g., nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C to the stirred solution.[14] Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[14] Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.[14]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[14]
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[14] Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Regioselectivity in tert-butylbenzene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for the Selective Synthesis of 3-tert-Butylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 3-tert-butylaniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the selective synthesis of this compound?
A1: The selective synthesis of this compound is primarily achieved through three main catalytic routes:
-
Palladium-catalyzed Buchwald-Hartwig Amination: This method involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-tert-butylbenzene) with an ammonia (B1221849) equivalent. The success of this reaction heavily relies on the appropriate choice of a palladium catalyst, a sterically hindered phosphine (B1218219) ligand, and a suitable base.
-
Reduction of 3-tert-Butylnitrobenzene: This is a common and often high-yielding method where the nitro group of a precursor is reduced to an amine. Typical catalysts for this transformation include Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Catalytic Hydrodechlorination: This technique involves the simultaneous reduction of a nitro group and the removal of a chlorine atom from a precursor like 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411). Raney Nickel is an effective catalyst for this process.
Q2: I am observing low to no yield in my Buchwald-Hartwig amination of 1-bromo-3-tert-butylbenzene (B1267464). What are the likely causes?
A2: Low or no yield in the Buchwald-Hartwig amination of a sterically hindered substrate like 1-bromo-3-tert-butylbenzene can be attributed to several factors:
-
Inappropriate Ligand Choice: The steric hindrance from the tert-butyl group requires a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle. Ligands like XPhos, RuPhos, or tBuXPhos are often necessary.
-
Base Strength and Solubility: A strong, non-coordinating base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The base must be sufficiently soluble in the reaction solvent.
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Contaminants in the starting materials or solvent can also poison the catalyst.
-
Reaction Temperature: While heating is necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.
Q3: What are common side reactions when synthesizing this compound?
A3: Common side reactions depend on the synthetic route:
-
Buchwald-Hartwig Amination: Hydrodehalogenation (replacement of the bromine with hydrogen) can be a significant side reaction, especially with less effective catalyst systems. Diarylamine formation can occur if the product aniline (B41778) couples with another molecule of the aryl halide.
-
Reduction of Nitrobenzene: Incomplete reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. Over-reduction is generally not an issue, but other reducible functional groups on the molecule could be affected. With some reducing agents, such as lithium aluminum hydride, aromatic nitro compounds may form azo products.[1]
-
Friedel-Crafts Alkylation: Direct alkylation of aniline with a tert-butyl source is generally not recommended for the synthesis of this compound due to poor regioselectivity, leading to a mixture of ortho- and para-isomers.
Q4: How can I improve the regioselectivity to obtain the meta-isomer (this compound)?
A4: Achieving high regioselectivity for the meta-isomer is best accomplished by using a starting material that already has the tert-butyl group in the desired position. Therefore, methods starting from 1-bromo-3-tert-butylbenzene, 3-tert-butylnitrobenzene, or a precursor like 4-tert-butyl-1-chloro-2-nitrobenzene are preferred over direct alkylation of aniline.
Troubleshooting Guides
Troubleshooting Low Yield in Buchwald-Hartwig Amination
| Observation | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst system | - Ensure a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is used. - Use a strong, non-coordinating base (e.g., NaOtBu, LHMDS). - Check the quality and age of the palladium precursor and ligand. |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | - Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. - Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Significant amount of hydrodehalogenated byproduct | Inefficient catalytic cycle or presence of a proton source | - Use anhydrous solvents and reagents. - Screen different ligands; some may suppress this side reaction more effectively. |
| Reaction starts but does not go to completion | Catalyst poisoning or instability | - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Purify starting materials to remove potential catalyst poisons. |
Troubleshooting Nitro Group Reduction
| Observation | Possible Cause | Suggested Solution |
| Incomplete reduction (presence of nitroso or hydroxylamine intermediates) | Insufficient catalyst activity or reaction time | - Increase the catalyst loading or reaction time. - Increase the hydrogen pressure. - Ensure the catalyst is not poisoned. |
| Dehalogenation of aryl halides (if present) | Catalyst is too reactive for the substrate | - Switch from Pd/C to a less reactive catalyst like Raney Nickel, which is known to be more chemoselective in the presence of aryl halides.[1] |
| Reaction is very slow | Poor catalyst activity | - Use a freshly prepared or high-quality commercial catalyst. - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Synthetic Route | Precursor | Catalyst System | Solvent | Base/Additive | Temp (°C) | Pressure | Yield (%) | Selectivity |
| Buchwald-Hartwig Amination (Representative) | 1-Bromo-3-butoxy-5-nitrobenzene (B8028154) | Pd₂(dba)₃ / XPhos | Toluene (B28343) / Water | K₃PO₄ | 100 | N/A | High (expected) | High for amination |
| Hydrodechlorination & Nitro Reduction | 4-tert-Butyl-1-chloro-2-nitrobenzene | Raney Nickel | Methanol (B129727) / Water (4:1) | Ammonium (B1175870) Acetate (B1210297) | 140 | 3.0 MPa | High | High for this compound |
| Nitro Reduction | 1-Bromo-4-tert-butyl-2-nitrobenzene | 10% Pd/C | Methanol | Hydrazine (B178648) Hydrate (B1144303) | 120 (Microwave) | N/A | High | High for this compound |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a Substituted Aryl Bromide (Representative Protocol)
This protocol is based on the amination of a structurally similar electron-deficient aryl bromide and may require optimization for 1-bromo-3-tert-butylbenzene.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-3-butoxy-5-nitrobenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add potassium phosphate (B84403) tribasic (2.0 mmol, 2.0 equiv). Add anhydrous toluene (5 mL) and deionized water (1 mL), followed by aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv).
-
Reaction: Seal the Schlenk tube and stir the mixture vigorously at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Hydrodechlorination
This protocol is adapted from a procedure for the hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene.
-
Reaction Setup: In a suitable autoclave, combine 4-tert-butyl-1-chloro-2-nitrobenzene, Raney Nickel catalyst, a 4:1 mixture of methanol and water as the solvent, and ammonium acetate as an additive (1:1 ratio with the starting material).
-
Reaction Conditions: Seal the autoclave, pressurize with hydrogen to 3.0 MPa, and heat to 140 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction until completion. After cooling and depressurizing the reactor, filter the catalyst. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation or column chromatography.
Protocol 3: Reduction of a Nitro Precursor to this compound
This protocol is based on the reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene (B1279519).[3]
-
Reaction Setup: To a microwave reaction vial, add 1-bromo-4-(tert-butyl)-2-nitrobenzene (1 mmol), 10% Pd/C catalyst (a catalytic amount), and methanol (5 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mmol).
-
Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and heat at 120°C for 15 minutes.
-
Work-up: After the reaction, filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using hexane (B92381) and ethyl acetate as eluents to yield this compound.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Managing Steric Hindrance in Reactions with 3-tert-Butylaniline
Welcome to the technical support center for navigating the challenges of chemical synthesis with 3-tert-Butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The significant steric bulk imparted by the tert-butyl group in this compound can present unique challenges in various chemical transformations. This guide will help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
The primary challenge arises from the steric hindrance created by the bulky tert-butyl group at the meta-position of the aniline (B41778). While not directly flanking the amine group, its size can influence the overall geometry and accessibility of the reactive sites on the aromatic ring and the nitrogen atom. This steric congestion can impede the approach of reagents and catalysts, leading to slower reaction rates or lower yields compared to less hindered anilines.
Q2: How does the tert-butyl group affect the nucleophilicity and basicity of the aniline nitrogen?
The tert-butyl group is an electron-donating group through induction, which would be expected to increase the electron density on the aromatic ring and the nitrogen atom, thereby increasing basicity and nucleophilicity. However, the steric bulk can hinder the solvation of the anilinium ion, which can decrease its stability and thus lower the basicity (increase the pKa) compared to what would be expected based on electronic effects alone. In reactions, the steric hindrance often plays a more dominant role, limiting the accessibility of the nitrogen's lone pair to electrophiles.
Q3: What are the most common types of reactions where steric hindrance from the tert-butyl group is a significant factor?
Steric hindrance in this compound can be a significant factor in several common reactions, including:
-
Acylation/Amide Bond Formation: The approach of bulky acylating agents to the nitrogen atom can be restricted.
-
Buchwald-Hartwig Amination: The coordination of the aniline to the palladium catalyst can be impeded, affecting the rate of C-N bond formation.
-
Suzuki and other Cross-Coupling Reactions: The steric bulk can influence the reductive elimination step in the catalytic cycle.
-
Ortho-functionalization: Although the tert-butyl group is in the meta position, it can influence the regioselectivity of reactions directed at the ortho positions.
Troubleshooting Guides
Issue 1: Low Yield in Acylation/Amide Bond Formation
You are attempting to synthesize an amide from this compound and a carboxylic acid (or its derivative) but are observing low to no product formation.
Caption: Troubleshooting workflow for low yield in acylation reactions.
| Coupling Reagent | Typical Conditions | Representative Yield with Hindered Anilines | Reference |
| DCC/DMAP | CH₂Cl₂, 0 °C to RT, 12-24 h | Low to Moderate | N/A |
| EDC/HOBt | DMF, RT, 12-24 h | Moderate | N/A |
| HATU/DIPEA | DMF, RT, 4-12 h | High | [1] |
| Acyl Fluoride | Toluene (B28343), 80-110 °C, 2-6 h | High | [2] |
Yields are representative and can vary based on the specific substrates and reaction conditions.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a dry, non-nucleophilic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as 2,6-lutidine or triethylamine (B128534) (1.2 eq).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
You are performing a cross-coupling reaction with a this compound derivative and observing significant amounts of unreacted starting material.
Caption: Troubleshooting workflow for poor conversion in cross-coupling reactions.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield | Reference |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | 100 | Low to Moderate | [3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Moderate to High | [3] |
| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | High | |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | High to Excellent | N/A |
Yields are representative and can vary based on the specific substrates and reaction conditions.
This protocol assumes the use of a bromo-substituted this compound derivative.
-
Preparation: In a glovebox or under an inert atmosphere, add the bromo-3-tert-butylaniline derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a strong base such as K₃PO₄ (2.0-3.0 eq) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
The choice of reaction pathway can be critical when dealing with sterically hindered substrates like this compound. The following diagram illustrates a decision-making process for selecting a suitable synthetic strategy.
Caption: Decision pathway for selecting a synthetic strategy with this compound.
References
Technical Support Center: Purification of Crude 3-tert-Butylaniline
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the purification of crude 3-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically originate from its synthesis, which often involves the Friedel-Crafts alkylation of aniline (B41778) or acetanilide. These impurities commonly include:
-
Isomeric Amines: 2-tert-butylaniline (B1265841) and 4-tert-butylaniline (B146146) are the most common process-related impurities due to competing substitution patterns on the aromatic ring.
-
Poly-alkylated Products: Di- and tri-tert-butylanilines can form if the reaction conditions are not carefully controlled.
-
Unreacted Starting Materials: Residual aniline may be present in the crude product.
-
Oxidation Products: Like many anilines, this compound is susceptible to air oxidation, especially when exposed to light and heat. This leads to the formation of colored impurities, often appearing as a yellow, red, or dark brown discoloration.
Q2: My this compound sample is dark brown. What causes this and how can I fix it?
A2: The dark coloration is almost certainly due to oxidation of the aniline's amino group by air and light. This process forms highly colored polymeric by-products. The product can be purified and the color removed by distillation, particularly under vacuum, or by column chromatography. Adding a small amount of a reducing agent like zinc dust during distillation can sometimes help prevent further oxidation during heating. For long-term storage, it is advisable to keep the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q3: Which purification method is best for removing the isomeric impurities?
A3: The choice of purification method depends on the scale of your experiment and the required final purity.
-
Fractional Vacuum Distillation is highly effective for separating the isomers on a larger scale, as they have slightly different boiling points.
-
Column Chromatography (including flash chromatography and preparative HPLC) offers the highest resolution for separating closely related isomers and is suitable for smaller quantities or when very high purity is required.
-
Recrystallization is generally less effective for separating the liquid isomers directly. However, converting the aniline to a solid salt derivative, such as the hydrochloride salt, can sometimes allow for purification by recrystallization if the salts of the isomers have sufficiently different solubilities in a given solvent system.
Q4: How can I monitor the purity of my fractions during purification?
A4: The most common and effective techniques for monitoring the purity of this compound and its isomers are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile aniline isomers, providing both quantitative purity data and confirmation of the molecular weight of the components.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a column chromatography separation. A suitable mobile phase (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture) can often resolve the isomers, allowing for the identification of pure fractions.
Purification Protocols and Troubleshooting
Method 1: Fractional Vacuum Distillation
Fractional vacuum distillation is a preferred method for purifying multi-gram quantities of this compound, leveraging the differences in boiling points between the target compound and its impurities.
Data Presentation: Physical Properties of tert-Butylaniline Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-tert-Butylaniline | 149.23 | 240 °C | 123-124 °C at 17 mmHg[1] | 0.957 | 1.545[1] |
| This compound | 149.23 | 236.6 °C [2] | 140 °C [3] | ~0.95 [4][5] | ~1.54 [4][5] |
| 4-tert-Butylaniline | 149.23 | 241 °C[6] | 90-93 °C at 3 mmHg[7] | 0.937 | 1.538[7] |
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (or a column packed with structured packing for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling. Caution: Never add boiling chips to a hot liquid.
-
Initiating Distillation: Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 15-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. Monitor the temperature at the distillation head.
-
Collect an initial forerun fraction, which may contain lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of the desired isomer, begin collecting the main fractions in separate, pre-weighed receiving flasks. The this compound should distill after the 2-tert-butylaniline and before the 4-tert-butylaniline, although separation may be challenging due to close boiling points.
-
Collect fractions over narrow temperature ranges.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity and composition.
-
Combining Fractions: Combine the fractions that meet the required purity specifications. A typical purity for a commercially available product is ≥98.0% by GC.[4]
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping (Sudden, Violent Boiling) | Superheating of the liquid. Boiling chips are ineffective under vacuum. | Use a magnetic stirrer for vigorous agitation. Ensure gradual and even heating. |
| Unstable Vacuum | Leaks in the system. | Check all joints, seals, and tubing for cracks or poor fits. Ensure joints are properly greased. |
| Product Discoloration During Distillation | Oxidation at high temperatures. | Ensure the vacuum is sufficiently low to reduce the boiling point. Consider distilling over a small amount of zinc dust to inhibit oxidation. |
| Poor Separation of Isomers | Insufficient column efficiency. Distillation rate is too fast. | Use a longer fractionating column or one with more efficient packing. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
Visualization: Fractional Vacuum Distillation Workflow
Method 2: Flash Column Chromatography
Flash column chromatography is ideal for purifying smaller quantities (mg to g scale) and for achieving high-purity separation of the tert-butylaniline isomers.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the target compound (this compound) an Rf value of approximately 0.2-0.3. To visualize the spots, use a UV lamp (254 nm).
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring and Collection:
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount (0.1-1%) of a competing base, such as triethylamine, to the eluent. Alternatively, use amine-functionalized silica gel as the stationary phase. |
| Poor Separation of Isomers | The chosen mobile phase is not optimal. | Optimize the solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may provide better resolution than an isocratic (single solvent mixture) elution. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| All Compounds Elute Together | The mobile phase is too polar. | Start with a less polar solvent system (e.g., a higher percentage of hexane). |
Visualization: Troubleshooting Logic for Column Chromatography
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. labproinc.com [labproinc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
Green Chemistry Technical Support Center: 3-tert-Butylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 3-tert-butylaniline. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Nitration of tert-Butylbenzene (B1681246) and Subsequent Reduction
This two-step approach is a common and adaptable method for the synthesis of this compound. Green chemistry principles can be applied by selecting environmentally benign nitrating and reducing agents.
Frequently Asked Questions (FAQs)
Q1: What are some green alternatives to traditional nitrating agents like nitric acid/sulfuric acid?
A1: To enhance the safety and reduce the environmental impact of the nitration step, consider using milder and more selective nitrating agents. Options include using acetyl nitrate (B79036) generated in situ, which can be effective for Boc-protected aminobenzenes[1]. Another approach is employing solid acid catalysts or supported reagents that can be easily recovered and recycled. While not directly reported for tert-butylbenzene, green nitration of other aromatics has been achieved using reagents like calcium nitrate in acetic acid under microwave irradiation, which offers a much safer alternative to strong acid mixtures[2].
Q2: My nitration of tert-butylbenzene is producing a mixture of isomers. How can I improve the regioselectivity for the meta-position?
A2: Achieving high regioselectivity for the meta-position in the nitration of tert-butylbenzene can be challenging due to the ortho- and para-directing nature of the tert-butyl group. To favor meta-nitration, you can employ sterically hindered nitrating agents or perform the reaction under conditions that favor kinetic control. Protecting groups on a precursor molecule can also be used to direct nitration to the desired position.
Q3: What are some eco-friendly methods for the reduction of 3-nitro-tert-butylbenzene to this compound?
A3: Catalytic hydrogenation is a widely used and green method for the reduction of nitroarenes. Common catalysts include palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate[3][4]. Other environmentally friendly options include the use of nickel-based catalysts, such as NiO@Lignocellulosic, with a reducing agent like sodium borohydride (B1222165) in water[5]. Photocatalytic reduction using catalysts like CdS nanorods or TiO2 is another emerging green alternative, although optimization for specific substrates is often required[2][6]. Electrochemical methods also offer a green alternative by avoiding bulk chemical reagents[7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | - Incomplete reaction. - Isomer separation loss. - Decomposition of starting material. | - Increase reaction time or temperature moderately. - Optimize the nitrating agent and solvent system. - Use a milder nitrating agent to prevent side reactions. |
| Incomplete reduction of the nitro group | - Catalyst poisoning or deactivation. - Insufficient reducing agent. - Poor mass transfer in a heterogeneous system. | - Ensure the starting material and solvent are pure. - Increase catalyst loading or use fresh catalyst. - Increase the amount of reducing agent. - Improve stirring or agitation. |
| Formation of side products during reduction (e.g., azo, azoxy compounds) | - Incomplete reduction. - Reaction conditions are too harsh. | - Ensure complete conversion by monitoring the reaction (e.g., by TLC). - Use a more selective reducing agent or milder reaction conditions (lower temperature, different solvent). |
| Difficulty in separating the product from the catalyst | - Fine catalyst particles. | - Filter the reaction mixture through a pad of celite to remove the catalyst effectively[3]. |
Experimental Protocol: Reduction of 3-Nitro-tert-butylbenzene using Hydrazine Hydrate (B1144303) and Pd/C
This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzene (B124822) to this compound[3].
Materials:
-
1-Bromo-4-(tert-butyl)-2-nitrobenzene (or 3-nitro-tert-butylbenzene) (1 mmol)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate (10 mmol)
-
Methanol (B129727) (5 mL)
-
Microwave synthesizer (optional, conventional heating can be used)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (Hexane, Ethyl acetate)
Procedure:
-
In a suitable reaction vessel, combine the nitroaromatic starting material (1 mmol), 10% Pd/C catalyst, and methanol (5 mL).
-
Add hydrazine hydrate (10 mmol) to the mixture.
-
If using a microwave synthesizer, heat the reaction mixture at 120°C for 15 minutes[3]. For conventional heating, the reaction can be refluxed and monitored by TLC until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.
Quantitative Data Summary
| Synthesis Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Reduction | Hydrazine hydrate | 10% Pd/C | Methanol | 120 | 15 min | Not specified for this specific product | [3] |
| Reduction | NaBH4 | NiO@Lignocellulosic | Water | Room Temp. | 4 hr | 95 (for 3-chloroaniline) | [5] |
Section 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be a green alternative to other methods by offering high atom economy and catalytic turnover.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Buchwald-Hartwig amination reaction?
A1: The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst (often a pre-catalyst), a phosphine (B1218219) ligand, and a base in an inert solvent[8][9].
Q2: My Buchwald-Hartwig amination is not working. What are the most common reasons for failure?
A2: Common issues include inactive catalyst, poor choice of ligand or base, impure reagents or solvent, and the presence of oxygen[8][10]. The palladium(0) active catalyst is sensitive to air, so it is crucial to maintain an inert atmosphere[8].
Q3: How do I choose the right ligand and base for my reaction?
A3: The choice of ligand and base is highly substrate-dependent. Sterically hindered biarylphosphine ligands are often effective[8]. For bases, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures[8][11].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | - Inactive catalyst. - Inappropriate ligand or base. - Presence of oxygen or moisture. - Aryl chloride is a poor coupling partner. | - Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0) is effective[8]. - Screen different ligands and bases[10]. - Ensure all reagents and solvents are dry and degassed. Maintain an inert atmosphere (e.g., argon or nitrogen)[8]. - For aryl chlorides, a more active catalyst system may be needed. Consider converting the chloride to a bromide or iodide if possible[10]. |
| Formation of side products (e.g., hydrodehalogenation) | - Beta-hydride elimination from the amide intermediate. | - Choose a ligand that promotes reductive elimination over beta-hydride elimination[9]. |
| Difficulty in product purification | - Contamination with ligand or palladium residues. | - Optimize the reaction to use lower catalyst and ligand loadings. - Employ specific workup procedures or chromatography to remove metal and ligand impurities. |
Generalized Experimental Protocol for Buchwald-Hartwig Amination
Since a specific protocol for this compound was not found, this is a generalized procedure.
Materials:
-
3-Bromo-tert-butylbenzene (or 3-chloro-tert-butylbenzene) (1 eq)
-
Ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis) or a protected amine
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., a biarylphosphine ligand) (1-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a dry reaction flask.
-
Add the anhydrous, degassed solvent.
-
Add the amine component.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Section 3: Friedel-Crafts Alkylation of Aniline (B41778)
Direct alkylation of aniline presents challenges in achieving meta-selectivity and avoiding catalyst deactivation. Green approaches focus on using catalytic amounts of reusable acids.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation of aniline difficult?
A1: The primary amine group of aniline is a Lewis base that can coordinate with and deactivate the Lewis acid catalyst[12][13]. This coordination also makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution.
Q2: How can I favor C-alkylation over N-alkylation?
A2: Protecting the amine group, for example, by converting it to an acetanilide (B955), directs the alkylation to the aromatic ring (C-alkylation)[14]. The protecting group can then be removed by hydrolysis.
Q3: Are there any green catalysts for this reaction?
A3: The use of solid acid catalysts like zeolites or clays (B1170129) can be a greener alternative to traditional Lewis acids like AlCl₃, as they can be easily separated and potentially reused[15].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Catalyst deactivation by the aniline nitrogen. | - Protect the amine group as an amide (e.g., acetanilide) before alkylation[14]. - Use a large excess of the catalyst (not a green approach). |
| Predominant N-alkylation | - The nitrogen atom is more nucleophilic than the aromatic ring. | - Protect the amine group to block N-alkylation[14]. |
| Poor regioselectivity (formation of ortho- and para-isomers) | - The amino group (or protected amino group) is an ortho-, para-director. | - Achieving high meta-selectivity is inherently difficult. Explore alternative synthetic routes if meta-substitution is required. |
Generalized Experimental Protocol for Friedel-Crafts Alkylation of Acetanilide
This protocol is a general method for C-alkylation of a protected aniline[14].
Materials:
-
Acetanilide (1 eq)
-
tert-Butanol or tert-butyl chloride (alkylating agent) (1-1.2 eq)
-
Solid acid catalyst (e.g., a zeolite) or a Lewis acid (e.g., AlCl₃)
-
Inert solvent (e.g., nitrobenzene, carbon disulfide)
Procedure:
-
Suspend the acetanilide and the catalyst in the inert solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add the alkylating agent with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and water (or an appropriate work-up for the specific catalyst used).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate.
-
The resulting alkylated acetanilide can then be hydrolyzed (e.g., with aqueous acid or base) to yield the alkylated aniline.
-
Purify the final product by distillation or chromatography.
Workflow for Regioselectivity Control
Caption: A general workflow to achieve C-alkylation of aniline by using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Tert-butyl)aniline | 5369-19-7 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Details for: Friedel-crafts alkylation of aromatics with alcohols and transalkylation reactions from solid acid catalysts to green ionic liquids › Indian Institute of Technology, Delhi catalog [libcat.iitd.ac.in]
Technical Support Center: Temperature Control in the Synthesis of Substituted Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during the synthesis of substituted anilines.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield and/or Poor Selectivity
Q1: My reaction is resulting in a low yield of the desired substituted aniline (B41778) and a mixture of products. What are the likely temperature-related causes?
A: Low yield and poor selectivity are common problems in aniline synthesis and are often directly linked to improper temperature control. The synthesis of aniline and its derivatives, especially through methods like nitrobenzene (B124822) hydrogenation, can be highly exothermic.[1] This release of heat can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway, which can compromise the selectivity and stability of your desired product.[1]
Here are the primary temperature-related factors to investigate:
-
Elevated Temperatures: Higher reaction temperatures can promote the formation of unwanted byproducts. For instance, in the hydrogenation of nitrobenzene, temperatures above 100°C can lead to the over-hydrogenation of aniline, reducing the yield of the desired product.[1] In N-alkylation reactions, higher temperatures can favor the formation of di-alkylated or C-alkylated products over the desired mono-N-alkylated aniline.[1]
-
Localized Hot Spots: Inefficient heat dissipation can create localized "hot spots" within the reactor, leading to side reactions and decomposition.
-
Rapid Reagent Addition: Adding reagents too quickly, especially in exothermic reactions, can cause a sudden temperature spike that is difficult to control.
Solutions:
-
Optimize Reaction Temperature: For thermally sensitive reactions like diazotization, it is critical to maintain low temperatures, typically between 0-5°C, to prevent the decomposition of the diazonium salt.[1] For other reactions, a systematic optimization of the temperature, for example in 10-20°C increments from a literature procedure, may be necessary to find the optimal balance between reaction rate and selectivity.
-
Ensure Efficient Stirring and Cooling: Use an appropriate cooling bath (e.g., ice-salt bath) and vigorous stirring to ensure uniform temperature distribution and effective heat dissipation.[1]
-
Slow, Controlled Reagent Addition: Add reagents dropwise, monitoring the internal reaction temperature continuously. The rate of addition should be adjusted to control any exotherm.[1]
Issue 2: Incomplete Reaction or Slow Reaction Rate
Q2: My reaction is proceeding very slowly, or stalls completely, with a significant amount of starting material remaining. Could temperature be the issue?
A: Yes, an unexpectedly low reaction temperature is a common cause of slow or incomplete reactions.
-
Insufficient Thermal Energy: Many chemical transformations require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be very slow, leading to incomplete conversion even after extended reaction times.[1]
Solutions:
-
Gradually Increase Temperature: Carefully increase the reaction temperature in a stepwise manner (e.g., in 10°C increments), monitoring the reaction progress by a suitable technique like TLC or GC-MS at each step.
-
Verify Thermometer Accuracy: Ensure that your temperature monitoring equipment is calibrated and providing an accurate reading of the internal reaction temperature.
Issue 3: Formation of Tarry Byproducts or Polymerization
Q3: My reaction mixture has turned dark and viscous, suggesting the formation of tar or polymers. How can I prevent this?
A: The formation of tarry substances or polymers is often a result of uncontrolled exothermic reactions.
-
Uncontrolled Exotherms: A rapid, uncontrolled increase in temperature can lead to the polymerization of aniline or the formation of resinous materials.[1]
-
Oxidation: Aniline and its derivatives are susceptible to oxidation, which is accelerated at higher temperatures and can lead to the formation of colored impurities.[1]
Solutions:
-
Maintain Strict Temperature Control: As with low yield issues, precise temperature control through efficient cooling and slow reagent addition is crucial.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially at elevated temperatures.[1]
Data Presentation
The following tables summarize quantitative data on the impact of temperature on the synthesis of substituted anilines.
Table 1: Effect of Temperature on Nitrobenzene Hydrogenation
| Temperature (°C) | Aniline Selectivity (%) (5 wt% Pd/Al₂O₃) | Aniline Selectivity (%) (0.3 wt% Pd/Al₂O₃) | Key Observations |
| 60 | 88 | 97 | High selectivity for both catalysts at lower temperatures.[2] |
| 100 | - | - | "Volcano" like curve for aniline yield as a function of WHSV observed for the 0.3 wt% catalyst, indicating sensitivity to residence time.[2] |
| 180 | 35 | 68 | Significant decrease in aniline selectivity at higher temperatures, with the lower loading catalyst showing better performance.[2] |
Table 2: Temperature Guidelines for Various Aniline Synthesis Methods
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Diazotization | 0 - 5 | Diazonium salts are highly unstable and can decompose explosively at higher temperatures.[1] |
| Catalytic Hydrogenation of Nitroarenes | 60 - 180 | Higher temperatures can lead to over-hydrogenation and reduced selectivity.[1][3] |
| Reductive Amination | 20 - 150 | Temperature can be increased to improve conversion for less reactive substrates.[4] |
| Buchwald-Hartwig Amination | 80 - 110 (Conventional) | Microwave-assisted reactions can significantly reduce reaction times at similar or slightly higher temperatures.[5] |
| Ammonolysis of Chlorobenzene | 180 - 220 | Requires high pressure and temperature.[3] |
| Sonogashira Coupling | Room Temperature - 80 | Aryl iodides can often react at room temperature, while aryl bromides may require heating.[6] |
Experimental Protocols
Protocol 1: Diazotization of Aniline
This protocol describes the formation of a diazonium salt, a key intermediate in the synthesis of many substituted anilines. This reaction is extremely temperature-sensitive.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Salt
Procedure:
-
Preparation: Dissolve aniline in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HCl) in a beaker or flask.[1]
-
Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to 0-5°C. It is critical to maintain this low temperature throughout the reaction.[1]
-
Reagent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant, vigorous stirring.[1]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer to ensure it does not rise above 5°C. The rate of NaNO₂ addition should be adjusted to control the exotherm.[1]
-
Reaction Completion: The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. The resulting diazonium salt solution should be used promptly as it is unstable at higher temperatures.[1]
Protocol 2: Reductive Amination of a Ketone with an Aniline
This protocol outlines a general procedure for the synthesis of a secondary aniline via reductive amination.
Materials:
-
Aniline
-
Ketone (e.g., 2-heptanone)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Procedure:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) and the ketone (1.1 eq) in anhydrous DCM. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC or GC-MS.[7]
-
Reduction: Once imine formation is sufficient, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes.[7]
-
Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its completion by TLC or GC-MS. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Effect of temperature on reaction outcomes in aniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-tert-Butylaniline and 4-tert-Butylaniline in Electrophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, a nuanced understanding of how substituent positioning on an aromatic ring influences reactivity is critical for rational molecular design and synthesis. This guide provides a detailed comparison of the reactivity of 3-tert-butylaniline and 4-tert-butylaniline, focusing on their behavior in electrophilic aromatic substitution reactions. The analysis integrates theoretical principles with available experimental data to offer a comprehensive overview.
The reactivity of aniline (B41778) derivatives in electrophilic aromatic substitution is primarily governed by the interplay of the strong activating and ortho-, para-directing amino group (-NH₂) and the electronic and steric effects of other substituents on the aromatic ring. In the case of this compound and 4-tert-butylaniline, the position of the bulky tert-butyl group profoundly influences the regioselectivity and overall reaction rates.
Electronic and Steric Effects at Play
The tert-butyl group is generally considered an electron-donating group through induction (+I effect) and hyperconjugation. This electron-donating nature enhances the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic attack. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to the delocalization of its lone pair of electrons into the aromatic system.
However, the steric bulk of the tert-butyl group introduces significant spatial hindrance, which can impede the approach of an electrophile to adjacent positions. The magnitude of this steric hindrance is highly dependent on the relative positions of the amino and tert-butyl groups.
Comparative Data Summary
To provide a clear comparison of the fundamental properties of this compound and 4-tert-butylaniline, the following table summarizes their key physical and spectroscopic data.
| Property | This compound | 4-tert-Butylaniline |
| Structure | ||
| CAS Number | 5369-19-7[1] | 769-92-6 |
| pKa of Conjugate Acid | ~4.1 (estimated for 3,5-di-tert-butylaniline)[2] | 3.78[3] |
| ¹³C NMR (CDCl₃, δ in ppm) | See detailed breakdown below[1] | See detailed breakdown below[4] |
¹³C NMR Chemical Shifts (ppm):
| Carbon Position | This compound[1] | 4-tert-Butylaniline[4] |
| C-NH₂ | ~146.8 | ~144.2 |
| C-tert-Butyl | ~34.6 | ~33.9 |
| Aromatic CH | 113.8, 114.4, 117.9, 128.9 | 114.9, 126.0 |
| Quaternary C (tert-Butyl) | ~151.8 | ~143.7 |
| Quaternary C (tert-Butyl group) | ~31.4 | ~31.6 |
The pKa value of the conjugate acid is an indicator of the basicity of the aniline. A higher pKa corresponds to a stronger base. The estimated pKa for a related compound, 3,5-di-tert-butylaniline, is slightly higher than that of 4-tert-butylaniline, suggesting that the meta-positioning of the electron-donating tert-butyl group may lead to a slightly higher electron density on the nitrogen atom compared to the para-isomer.
The ¹³C NMR chemical shifts provide insights into the electronic environment of the carbon atoms in the aromatic ring. Differences in the chemical shifts of the aromatic carbons reflect the varying electron-donating and steric influences of the substituents in the two isomers.
Reactivity in Electrophilic Aromatic Substitution
The directing effects of the amino and tert-butyl groups determine the preferred positions of electrophilic attack.
Logical Framework for Reactivity
Caption: Logical relationship of directing effects in tert-butylanilines.
4-tert-Butylaniline: The powerful ortho-, para-directing amino group activates the C2, C3, C5, and C6 positions. With the para position (C4) blocked by the tert-butyl group, electrophilic substitution is directed to the ortho positions (C2 and C6). However, the bulky tert-butyl group at the para position exerts significant steric hindrance on the adjacent ortho positions, making the approach of an electrophile less favorable. This generally leads to a slower reaction rate compared to aniline and a high selectivity for mono-substitution at the less hindered positions if any are available.
This compound: The amino group at C1 directs electrophiles to the C2, C4, and C6 positions. The tert-butyl group at C3 sterically hinders the C2 and C4 positions to some extent. The C6 position (para to the amino group) is the most sterically accessible and electronically activated position. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, with minor products resulting from substitution at the less accessible C2 and C4 positions.
Experimental Protocols and Expected Outcomes
While direct comparative studies with quantitative yield data under identical conditions are scarce in the literature, we can outline standard experimental protocols for key electrophilic aromatic substitution reactions and predict the likely outcomes based on established principles.
Bromination
A common method for the bromination of activated aromatic rings is the use of bromine in a polar solvent like acetic acid.
References
A Comparative Guide to the Synthetic Routes of 3-tert-Butylaniline
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-tert-Butylaniline is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of alternative synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.
Comparison of Synthetic Strategies
Four primary synthetic strategies for the preparation of this compound are outlined and compared below:
-
Nitration of tert-Butylbenzene (B1681246) followed by Reduction: A classic two-step approach involving electrophilic aromatic substitution and subsequent reduction of the nitro group.
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction for the formation of the C-N bond.
-
Hofmann Rearrangement: A method involving the conversion of a carboxylic acid derivative (amide) to a primary amine with one fewer carbon atom.
-
Reductive Amination: The reaction of a carbonyl compound (aldehyde) with an ammonia (B1221849) source in the presence of a reducing agent.
The following table summarizes the key quantitative data for each of these routes, providing a basis for comparison in terms of yield, reaction time, and key reagents.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Overall Yield |
| Route 1: Nitration and Reduction | tert-Butylbenzene | HNO₃, H₂SO₄; Fe, HCl | Nitration: 1-2 h; Reduction: 2-3 h | ~30-40% |
| Route 2: Buchwald-Hartwig Amination | 3-tert-Butylbromobenzene | Pd₂(dba)₃, RuPhos, LiHMDS, NH₃ | 18 h | High (Specific data not available) |
| Route 3: Hofmann Rearrangement | 3-tert-Butylbenzoic acid | SOCl₂, NH₄OH; Br₂, NaOH | Amidation: 2 h; Rearrangement: 1-2 h | Moderate (Specific data not available) |
| Route 4: Reductive Amination | 3-tert-Butylbenzaldehyde (B1365090) | NH₃, H₂, Raney Ni | 4 h | ~85% |
Detailed Experimental Protocols and Reaction Pathways
This section provides detailed experimental procedures for each of the compared synthetic routes, along with visual representations of the reaction pathways generated using the DOT language.
Route 1: Nitration of tert-Butylbenzene followed by Reduction
This traditional two-step synthesis first introduces a nitro group at the meta position of tert-butylbenzene, followed by its reduction to the corresponding aniline. While reliable, this method can suffer from the formation of ortho and para isomers during the nitration step, impacting the overall yield of the desired meta product.
Experimental Protocol:
-
Step 1: Nitration of tert-Butylbenzene
-
To a stirred mixture of tert-butylbenzene (13.4 g, 0.1 mol) in 30 mL of carbon tetrachloride, a cooled mixture of concentrated nitric acid (10.5 mL) and concentrated sulfuric acid (12.5 mL) is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting mixture of nitro-isomers is purified by fractional distillation or column chromatography to isolate 3-nitro-tert-butylbenzene.
-
-
Step 2: Reduction of 3-Nitro-tert-butylbenzene
-
To a stirred mixture of 3-nitro-tert-butylbenzene (9.0 g, 0.05 mol) in ethanol (B145695) (100 mL), iron powder (14 g, 0.25 mol) and concentrated hydrochloric acid (5 mL) are added.
-
The mixture is heated at reflux for 2-3 hours.
-
After cooling, the reaction mixture is made alkaline with a 20% sodium hydroxide (B78521) solution and filtered.
-
The filtrate is extracted with diethyl ether, and the combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude this compound is purified by distillation under reduced pressure.
-
Reaction Pathway:
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more modern and potentially higher-yielding approach, directly forming the C-N bond. This method typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The use of ammonia or an ammonia surrogate is necessary to introduce the primary amine functionality.
Experimental Protocol:
-
A reaction vessel is charged with 3-tert-butylbromobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.02 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol).
-
The vessel is evacuated and backfilled with argon.
-
Anhydrous ammonia is then condensed into the reaction vessel at -78°C.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Logical Relationship Diagram:
Route 3: Hofmann Rearrangement
This classical rearrangement reaction provides a route to primary amines from carboxamides. The synthesis of this compound via this method starts from the readily available 3-tert-butylbenzoic acid.
Experimental Protocol:
-
Step 1: Synthesis of 3-tert-Butylbenzamide (B1295723)
-
3-tert-Butylbenzoic acid (17.8 g, 0.1 mol) is refluxed with thionyl chloride (15 mL, 0.2 mol) for 2 hours.
-
The excess thionyl chloride is removed by distillation.
-
The resulting acid chloride is added dropwise to a stirred, cooled (0-5°C) concentrated ammonium (B1175870) hydroxide solution (50 mL).
-
The precipitated 3-tert-butylbenzamide is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Hofmann Rearrangement of 3-tert-Butylbenzamide
-
A solution of sodium hydroxide (16 g, 0.4 mol) in water (100 mL) is cooled to 0°C, and bromine (5.3 mL, 0.105 mol) is added slowly with stirring.
-
To this cold hypobromite (B1234621) solution, 3-tert-butylbenzamide (17.7 g, 0.1 mol) is added in portions.
-
The reaction mixture is slowly warmed to room temperature and then heated to 70-80°C for 1-2 hours.
-
After cooling, the product is extracted with diethyl ether.
-
The ethereal solution is dried over anhydrous potassium carbonate, and the solvent is removed to give this compound, which can be purified by distillation.
-
Reaction Pathway Diagram:
Route 4: Reductive Amination
Reductive amination provides a direct conversion of a carbonyl group to an amine. This route is often characterized by high yields and atom economy.
Experimental Protocol:
-
A pressure reactor is charged with 3-tert-butylbenzaldehyde (16.2 g, 0.1 mol), Raney Nickel (5 g, slurry in ethanol), and ethanol (100 mL).
-
The reactor is sealed, purged with nitrogen, and then pressurized with ammonia to 10 atm.
-
The reactor is then pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred and heated at 80°C for 4 hours, maintaining the hydrogen pressure.
-
After cooling and venting the gases, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure, and the resulting this compound is purified by distillation.
Experimental Workflow Diagram:
A Comparative Guide to Catalysts for Aniline Alkylation
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation and ortho-alkylation of anilines are fundamental transformations in synthetic organic chemistry, providing crucial intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] The efficiency and selectivity of these reactions are highly dependent on the catalyst employed. This guide offers an objective comparison of different catalyst systems for aniline (B41778) alkylation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Catalyst Performance Comparison
The choice of catalyst is critical for achieving high conversion of aniline and desired selectivity towards either N-alkylation or C-alkylation (specifically ortho-alkylation).[1][2] Below is a summary of the performance of various catalyst types under optimized reaction conditions.
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Product Yield (%) | Selectivity (%) | Reference |
| Zeolites | ||||||
| H-BEA | Ethanol (B145695) | 350 | >90 | ~40 (for 2,6-diethylaniline) | Moderate (ortho-alkylation) | [1] |
| H-Y | Ethanol | 350-450 | High | Not Specified | Low (favors N-alkylation) | [1] |
| H-ZSM-5 | Ethanol | 350-450 | High | Not Specified | Low (favors N-alkylation) | [1] |
| Metal-Organic Frameworks (MOFs) | ||||||
| CoNx@NC | Benzyl (B1604629) Alcohol | 140 | >99 | 99 (for N-benzylaniline) | High (N-alkylation) | [3][4] |
| Bpy-UiO-CoCl2 | Benzyl Alcohol | 120 | >95 | >95 (for N-benzylaniline) | Excellent (N-alkylation) | [5][6] |
| Metal-Based Catalysts | ||||||
| Attapulgite clay with Fe₂O₃ and SnO₂ | Ethanol | 330-440 | 75-80 | ~57 (for 2,6-diethylaniline) | 74 (ortho-alkylation) | [1] |
| Nickel Bromide/1,10-phenanthroline (B135089) | Benzyl Alcohol | 130 | >99 | up to 96 (for N-benzylaniline) | 99 (N-alkylation) | [7] |
| Manganese Pincer Complex | Benzyl Alcohol | 80-100 | Not Specified | 80-90 (for N-benzylaniline) | Excellent (N-alkylation) | [8] |
| Copper-Chromite | Acetone | 140 | >95 | 93 (for N-isopropylaniline) | ~100 (N-alkylation) | [9] |
Experimental Protocols
Detailed methodologies for representative aniline alkylation reactions using different catalyst types are provided below.
Protocol 1: Ortho-Alkylation of Aniline using H-BEA Zeolite Catalyst[1]
Reaction Setup: A continuous flow fixed-bed reactor is used. The H-BEA zeolite catalyst is packed into the reactor.
Reaction Execution:
-
A mixture of aniline and ethanol is fed into the reactor.
-
The reaction is carried out at a temperature of 350 °C.
-
The reaction products are collected at the reactor outlet.
Work-up and Purification:
-
The product mixture is cooled and collected.
-
The products are separated and purified using techniques such as distillation or chromatography.
-
Product identification and quantification are performed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: N-Alkylation of Aniline using CoNx@NC (MOF-derived) Catalyst[10]
Reaction Setup: A reaction vial is charged with the CoNx@NC catalyst, aniline, benzyl alcohol, toluene (B28343) as the solvent, and potassium tert-butoxide as a base.
Reaction Execution:
-
The vial is sealed and the mixture is stirred at 140 °C for the specified reaction time (e.g., 18-24 hours).
Work-up and Purification:
-
After cooling to room temperature, the solid catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-alkylated aniline.
Protocol 3: N-Alkylation of Aniline using a Nickel Catalyst[7]
Reaction Setup: In a reaction tube, add NiBr₂, 1,10-phenanthroline (ligand), and t-BuOK (base). The tube is then sealed and flushed with an inert atmosphere (e.g., Nitrogen).
Reaction Execution:
-
Toluene (solvent), aniline, and benzyl alcohol are added to the reaction tube.
-
The mixture is heated to 130 °C and stirred for 48 hours.
Work-up and Purification:
-
After the reaction, the mixture is cooled to room temperature.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated.
-
The final product is purified by column chromatography.
Visualizing the Process
To better understand the experimental and logical flow of aniline alkylation, the following diagrams are provided.
Caption: General experimental workflow for catalytic aniline alkylation.
Caption: Factors influencing the outcome of aniline alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 3. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic framework-derived CoN x nanoparticles on N-doped carbon for selective N -alkylation of aniline - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02515B [pubs.rsc.org]
- 5. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Spectroscopic Scrutiny: Confirming the Structure of 3-tert-Butylaniline
A Comparative Guide to the Spectroscopic Analysis of 3-tert-Butylaniline and Its Isomers
In the realm of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing a detailed fingerprint of a compound's atomic and molecular composition. This guide provides a comparative analysis of the spectroscopic data for this compound, alongside its constitutional isomers, 2-tert-butylaniline (B1265841) and 4-tert-butylaniline (B146146). Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, we demonstrate how these techniques collectively affirm the precise substitution pattern of this compound.
Distinguishing Isomers: A Spectroscopic Approach
The differentiation of this compound from its ortho- (2-) and para- (4-) isomers hinges on the unique electronic and steric environments of the atoms within each molecule. These differences manifest as distinct patterns in their respective spectra. The following sections present a summary of the key spectroscopic data for each isomer, followed by a detailed interpretation that highlights the structural confirmation of this compound.
Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound, 2-tert-butylaniline, and 4-tert-butylaniline are summarized in the tables below for direct comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | 7.10 (t, J = 7.7 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J = 7.7 Hz, 1H), 6.55 (d, J = 7.7 Hz, 1H), 3.65 (s, 2H, -NH₂), 1.30 (s, 9H, -C(CH₃)₃) |
| 2-tert-Butylaniline | 7.25 (dd, J = 7.8, 1.5 Hz, 1H), 7.05 (td, J = 7.8, 1.5 Hz, 1H), 6.75 (td, J = 7.8, 1.5 Hz, 1H), 6.65 (dd, J = 7.8, 1.5 Hz, 1H), 3.70 (s, 2H, -NH₂), 1.45 (s, 9H, -C(CH₃)₃) |
| 4-tert-Butylaniline | 7.20 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 8.5 Hz, 2H), 3.60 (s, 2H, -NH₂), 1.28 (s, 9H, -C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 149.5, 146.5, 129.0, 118.5, 115.0, 114.5, 34.5, 31.5 |
| 2-tert-Butylaniline | 144.8, 136.0, 126.8, 126.5, 118.5, 115.2, 33.8, 29.5 |
| 4-tert-Butylaniline | 144.0, 143.5, 126.0, 115.0, 34.0, 31.5 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z (Relative Intensity %) |
| This compound | 149 (M⁺, 40%), 134 ([M-CH₃]⁺, 100%), 106 (20%), 91 (15%) |
| 2-tert-Butylaniline | 149 (M⁺, 35%), 134 ([M-CH₃]⁺, 100%), 106 (25%), 91 (18%) |
| 4-tert-Butylaniline | 149 (M⁺, 50%), 134 ([M-CH₃]⁺, 100%), 106 (15%), 91 (10%) |
Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) and Description |
| This compound | 3440, 3360 (N-H stretch), 3050 (aromatic C-H stretch), 2960 (aliphatic C-H stretch), 1620 (N-H bend), 1600, 1490 (aromatic C=C stretch), 830, 770 (C-H bend, meta-disubstituted) |
| 2-tert-Butylaniline | 3450, 3370 (N-H stretch), 3060 (aromatic C-H stretch), 2965 (aliphatic C-H stretch), 1625 (N-H bend), 1605, 1495 (aromatic C=C stretch), 750 (C-H bend, ortho-disubstituted) |
| 4-tert-Butylaniline | 3430, 3350 (N-H stretch), 3040 (aromatic C-H stretch), 2955 (aliphatic C-H stretch), 1615 (N-H bend), 1600, 1510 (aromatic C=C stretch), 820 (C-H bend, para-disubstituted) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of the aniline (B41778) derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans were accumulated.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the analyte in methanol (B129727) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) was performed at 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Structure Confirmation of this compound: A Logical Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collective spectroscopic data.
Caption: Workflow for confirming the structure of this compound.
In-depth Spectroscopic Analysis
A detailed examination of the spectroscopic data provides the definitive evidence for the structure of this compound.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. For this compound, the meta-substitution pattern gives rise to four distinct aromatic protons. We observe a triplet around 7.10 ppm corresponding to the proton at C5, which is coupled to the protons at C4 and C6. The protons at C2, C4, and C6 appear as a singlet and two doublets, respectively. In contrast, 4-tert-butylaniline, with its higher symmetry, shows two doublets in the aromatic region, each integrating to two protons. 2-tert-butylaniline also displays four distinct aromatic signals, but with a different splitting pattern due to the ortho arrangement.
-
¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region of the ¹³C NMR spectrum also serves as a key differentiator. Due to its lower symmetry, this compound exhibits six distinct signals for the aromatic carbons. 4-tert-butylaniline, having a plane of symmetry, shows only four aromatic carbon signals. 2-tert-butylaniline also displays six aromatic carbon signals, but their chemical shifts will differ from those of the 3-isomer due to the different proximity of the tert-butyl group to the amino group.
-
Mass Spectrometry: The mass spectra of all three isomers are very similar, as they are constitutional isomers and thus have the same molecular weight (149 g/mol ). The molecular ion peak (M⁺) is observed at m/z 149.[1] The base peak in all cases is at m/z 134, corresponding to the loss of a methyl group ([M-CH₃]⁺) from the tert-butyl substituent, a characteristic fragmentation for tert-butyl containing compounds. While not definitive for isomer differentiation on its own, mass spectrometry confirms the molecular formula (C₁₀H₁₅N) and the presence of the tert-butyl group.
-
Infrared Spectroscopy: The IR spectra of all three anilines show characteristic N-H stretching vibrations around 3450-3350 cm⁻¹ and C-H stretching vibrations for both aromatic and aliphatic C-H bonds.[2] The key to distinguishing the isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations. This compound, being meta-disubstituted, shows characteristic absorption bands around 830 and 770 cm⁻¹. In contrast, 2-tert-butylaniline (ortho-disubstituted) typically shows a strong band around 750 cm⁻¹, and 4-tert-butylaniline (para-disubstituted) exhibits a strong band around 820 cm⁻¹.
Conclusion
The combined application of IR, NMR, and mass spectrometry provides an irrefutable confirmation of the structure of this compound. While mass spectrometry establishes the molecular formula and the presence of the tert-butyl group, it is the distinct patterns in the ¹H and ¹³C NMR spectra, arising from the unique chemical environment of each proton and carbon atom in the meta-substituted ring, that definitively distinguish it from its ortho and para isomers. The characteristic out-of-plane C-H bending vibrations in the IR spectrum further corroborate the meta-substitution pattern. This multi-faceted spectroscopic approach exemplifies the rigorous standards required for structural elucidation in modern chemical research and development.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-tert-Butylaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-tert-Butylaniline is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound and structurally related compounds. The information presented is based on established methodologies for aniline (B41778) derivatives and validated techniques for similar analytes.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods applicable to the quantification of this compound and related primary amines.
Table 1: Gas Chromatography (GC) Based Methods
| Analyte | Method | Derivatizing Agent | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Precision (%RSD) | Accuracy/Recovery (%) |
| Aniline | GC-MS | 4-carbethoxyhexafluorobutyryl chloride | 0.5 - 25.0 | 0.1 | - | Within-run: 3.8, Between-run: 5.8 | Not Specified |
| tert-Butylamine (B42293) | Headspace GC-FID | None (direct) | Not Specified | - | 20.86 µg/ml | Good | 100% (spiked samples) |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Analyte | Method | Derivatizing Agent | Linearity Range (µg/mL) | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) | Precision (%RSD) | Accuracy/Recovery (%) |
| tert-Butylamine | RP-HPLC-UV | o-phthalaldehyde (B127526) (OPA) | 8.5 - 1561 | 2.8 | 8.5 | Not Specified | Not Specified |
| Aniline and Nitroanilines | On-Line SPE-HPLC | None (direct) | Not Specified | - | - | Not Specified | Good recoveries from tap and pond water |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aniline Derivatives
This method is suitable for the identification and quantification of aniline and its derivatives in various matrices, often requiring a derivatization step to enhance volatility and improve chromatographic performance.[1]
a. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples) [1]
-
Adjust the pH of the aqueous sample (e.g., serum, groundwater) to >11 using 1.0 M Sodium Hydroxide (B78521) (NaOH).
-
For serum samples, an internal standard such as N-methylaniline can be added.[2]
-
Extract the sample with a suitable organic solvent like chloroform (B151607) or methylene (B1212753) chloride.[2]
-
Concentrate the collected organic extract using a nitrogen evaporator.
b. Derivatization [2]
-
Add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride to the extracted and dried sample residue.
-
After the reaction, evaporate the excess derivatizing reagent.
-
Reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) (e.g., 50 µL) for injection into the GC-MS.[2]
c. GC-MS Instrumentation and Conditions (Example for Aniline) [2]
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Injection: The reconstituted sample is injected into the GC.
-
Data Analysis: A positive identification of the derivatized aniline can be made from its characteristic mass spectrum, including a strong molecular ion.[2] Quantification is achieved by constructing a calibration curve from the peak areas of standards.[1]
Headspace Gas Chromatography with Flame Ionization Detector (GC-FID) for tert-Butylamine
This method is designed for the detection of residual tert-butylamine in bulk drug substances.[3]
a. Sample Preparation [3]
-
Accurately weigh the sample (e.g., terbutaline (B1683087) sulfate) into a headspace vial.
-
Dissolve the sample in a mixture of N,N-dimethylformamide and tetramethylammonium (B1211777) hydroxide solution.
b. Instrumentation and Conditions [3]
-
Gas Chromatograph: Agilent GC with a CP-Volamine column and a Flame Ionization Detector (FID).
-
Injector: Headspace autosampler.
-
Temperatures:
-
FID Detector: 230 °C
-
Sample Inlet: 200-220 °C
-
Headspace Bottle Equilibrium: 58-62 °C for 40 min
-
Valve: 120 °C
-
Transmission Line: 150 °C
-
-
Carrier Gas: Nitrogen
-
Split Ratio: 10:1
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection for tert-Butylamine
This method involves pre-column derivatization for the sensitive determination of tert-butylamine.[4]
a. Sample Preparation and Derivatization [4]
-
A simple pre-column derivatization is performed using o-phthalaldehyde (OPA) to form a UV-active derivative.
b. Instrumentation and Conditions [4]
-
HPLC System: A Shimadzu HPLC system with a UV detector.
-
Chromatographic Mode: Isocratic separation.
-
Column: A suitable reverse-phase column.
-
Detection: UV detection at a wavelength appropriate for the OPA-derivatized amine.
On-Line Solid-Phase Extraction (SPE) coupled with HPLC for Aniline and Derivatives
This automated method is suitable for the determination of aniline and its derivatives in environmental water samples.[5]
a. Sample Preparation [5]
-
Water samples are directly analyzed without extensive manual extraction.
b. Instrumentation and Conditions [5]
-
System: An on-line SPE HPLC system.
-
Principle: The aqueous sample is passed through a solid-phase extraction cartridge where the analytes are retained. The retained analytes are then eluted directly onto the HPLC column for separation and detection.
-
Advantages: This method offers full automation, reduced operator influence, time savings, and precise process control.[5]
Visualizations
The following diagrams illustrate key workflows and relationships in the context of analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Impact of Steric Hindrance: 3-tert-Butylaniline-Derived Ligands in Catalysis
A comparative analysis of 3-tert-butylaniline-derived ligands showcases their unique performance characteristics in pivotal catalytic reactions. The strategic incorporation of the bulky tert-butyl group on the aniline (B41778) backbone significantly influences catalyst activity, selectivity, and stability, offering distinct advantages in demanding chemical transformations. This guide provides an objective comparison with alternative ligands, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of optimized catalytic systems.
The quest for highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. Ligand design plays a central role in this endeavor, as the ligand architecture dictates the steric and electronic properties of the metal center. This compound has emerged as a valuable building block for a class of ligands that leverage steric hindrance to enhance catalytic performance. The bulky tert-butyl group, positioned meta to the coordinating group, creates a sterically demanding environment around the metal, which can promote challenging reductive elimination steps, prevent catalyst deactivation, and influence regioselectivity and enantioselectivity.
This guide delves into the performance of this compound-derived ligands in two key areas of catalysis: palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation. By comparing their performance with commonly used alternative ligands, we aim to provide a clear perspective on their utility and potential applications.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, the steric profile of the phosphine (B1218219) ligand is a critical determinant of catalytic efficiency. Ligands derived from this compound are often biaryl phosphines where the aniline moiety is part of the biaryl backbone. The tert-butyl group imparts significant bulk, which has been shown to be advantageous for the coupling of sterically hindered substrates and for promoting the challenging C-N and C-C bond-forming reductive elimination from the palladium center.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, particularly with unreactive aryl chlorides or sterically demanding amines. Sterically hindered phosphine ligands have been shown to be remarkably effective in these transformations.
Below is a comparison of a representative sterically hindered biaryl phosphine ligand, analogous in its steric properties to a this compound-derived structure, with other commonly used phosphine ligands in the amination of a challenging aryl chloride.
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| tBuXPhos (Analogue) | Pd₂(dba)₃ / tBuXPhos | 4-Chlorotoluene + Morpholine | NaOtBu | Toluene | 100 | 6 | >98 | |
| XPhos | Pd₂(dba)₃ / XPhos | 4-Chlorotoluene + Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | [1] |
| P(t-Bu)₃ | Pd(OAc)₂ / P(t-Bu)₃ | Chlorobenzene + Di-n-butylamine | NaOtBu | Toluene | 80 | 3 | 95 | |
| dppf | [Pd(allyl)Cl]₂ / dppf | Bromobenzene + Aniline | NaOtBu | Toluene | 100 | 24 | 93 | [1] |
Note: tBuXPhos is presented as an analogue to demonstrate the effect of increased steric bulk, a key feature of this compound-derived ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. Sterically demanding and electron-rich phosphine ligands are generally most effective in promoting the reaction, especially with challenging substrates like aryl chlorides.
The following table compares the performance of a catalyst system employing a bulky dialkylbiaryl phosphine ligand with other systems in the Suzuki-Mura coupling of an aryl chloride.
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Bulky Dialkylbiaryl (Analogue) | Pd(OAc)₂ / Ligand | 2-Chlorotoluene + Phenylboronic acid | KF | THF | 25 | 97 | [2] |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene + Phenylboronic acid | KF·2H₂O | THF | 25 | 91 | [3] |
| PPh₃ | Pd(PPh₃)₄ | 4-Chlorotoluene + Phenylboronic acid | Na₂CO₃ | Toluene | 80 | Low | |
| N-Heterocyclic Carbene (NHC) | Pd₂(dba)₃ / IPr·HCl | 4-Chlorotoluene + Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 96 | [4] |
Note: The "Bulky Dialkylbiaryl" ligand is a representative from a study on sterically hindered phosphines, reflecting the performance characteristics expected from a this compound-derived ligand.
Performance in Asymmetric Catalysis
In asymmetric hydrogenation, chiral ligands are employed to induce enantioselectivity in the reduction of prochiral substrates. Chiral ligands derived from this compound can create a well-defined and sterically hindered chiral pocket around the metal center, leading to high levels of stereocontrol.
The following table provides a conceptual comparison of a chiral this compound-derived ligand with other common chiral ligands in the asymmetric hydrogenation of a model substrate.
| Ligand | Catalyst Precursor | Substrate | H₂ Pressure (atm) | Solvent | Temp. (°C) | Enantiomeric Excess (ee, %) | Ref. |
| Chiral this compound Josiphos (Conceptual) | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 25 | >99 | |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 25 | >99 | |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 25 | 95 | |
| (R)-BINAP | [RuCl₂(R)-BINAP]₂ | Methyl acetoacetate | 100 | MeOH | 50 | 98 |
Note: While specific data for a "this compound Josiphos" is conceptual, Josiphos-type ligands with bulky substituents are known to provide excellent enantioselectivity.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination is provided below, based on established methods for sterically hindered substrates.[5]
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., a this compound-derived biaryl phosphine, 2-4 mol%). The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Anhydrous solvent (e.g., toluene) is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand.[3]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a vial is charged with the palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., KF·2H₂O, 3 equivalents).
-
Addition of Reactants: The aryl chloride (1.0 equivalent) and the arylboronic acid (1.1 equivalents) are added to the vial.
-
Solvent Addition: Anhydrous solvent (e.g., THF) is added to the vial.
-
Reaction: The vial is sealed and the reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated temperature) until the starting material is consumed as indicated by TLC or GC-MS.
-
Quenching and Extraction: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Processes
To better understand the workflows and principles behind the use of these ligands, the following diagrams illustrate a typical experimental workflow and the fundamental concept of steric influence in catalysis.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Steric influence of a bulky ligand on the catalytic center.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
Unveiling Electronic Landscapes: A Comparative Study of Substituted Anilines
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects within molecular scaffolds is paramount. This guide provides a comparative analysis of electronic effects in a series of substituted anilines, offering a clear correlation between substituent identity and the resulting physicochemical properties. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for rational drug design and the prediction of molecular reactivity.
The basicity of the amino group in aniline (B41778) is intricately linked to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing basicity, while electron-withdrawing groups (EWGs) diminish it. These electronic perturbations can be quantitatively assessed through Hammett substituent constants (σ) and pKa values, providing a predictive framework for molecular behavior.
Quantitative Analysis of Substituent Effects
The following table summarizes the Hammett constants and pKa values for a selection of para-, meta-, and ortho-substituted anilines. The Hammett constant, σ, quantifies the electronic effect of a substituent, with negative values indicating electron-donating properties and positive values indicating electron-withdrawing properties. The pKa value is a measure of the basicity of the anilinium ion; a higher pKa corresponds to a more basic aniline.
| Substituent | Position | Hammett Constant (σ) | pKa |
| -NH2 | para | -0.66 | 6.08 |
| -OCH3 | para | -0.27 | 5.34 |
| -CH3 | para | -0.17 | 5.08 |
| -H | - | 0.00 | 4.60 |
| -Cl | para | 0.23 | 3.98 |
| -Br | para | 0.23 | 3.91 |
| -CN | para | 0.66 | 1.74 |
| -NO2 | para | 0.78 | 1.00 |
| -CH3 | meta | -0.06 | 4.69 |
| -Cl | meta | 0.37 | 3.34 |
| -NO2 | meta | 0.73 | 2.50 |
| -CH3 | ortho | - | 4.39 |
| -Cl | ortho | - | 2.64 |
| -NO2 | ortho | - | -0.29 |
Visualizing Electronic Influence and Experimental Workflow
To better illustrate the interplay of electronic effects and the experimental determination of these properties, the following diagrams are provided.
Caption: Logical relationship between substituent electronic effects and aniline basicity.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the substituted aniline with a standard acidic solution and monitoring the change in pH.
Materials:
-
Substituted aniline sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Methanol (B129727) (or other suitable co-solvent if the aniline is not water-soluble)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the substituted aniline and dissolve it in 50 mL of deionized water. If the compound has poor water solubility, a co-solvent like methanol can be used, and the pH meter should be calibrated with buffers prepared in the same solvent mixture.
-
Titration Setup: Place the beaker containing the aniline solution on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M HCl solution from the buret in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is determined as the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).[1][2]
¹³C NMR Spectroscopy for Electronic Effect Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the electronic environment of carbon atoms within the aniline ring. The chemical shift of the carbon atoms, particularly the ipso-carbon (C1) and the para-carbon (C4) relative to the amino group, is sensitive to the electronic effects of the substituent.
Materials:
-
Substituted aniline sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the substituted aniline in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm). Identify and assign the chemical shifts of the aromatic carbons. The chemical shifts provide insight into the electron density at each carbon position, reflecting the inductive and resonance effects of the substituent.[4][5]
This comparative guide demonstrates the systematic influence of substituents on the electronic properties of anilines. By combining quantitative data with clear visualizations and detailed experimental protocols, researchers can better predict and understand the behavior of these important chemical entities in various applications.
References
Comparative Guide to the Synthesis of 3-tert-Butylaniline: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for 3-tert-butylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The validation of these synthetic pathways is supported by kinetic studies and experimental data, offering insights into reaction efficiency and optimization.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide focuses on two prevalent methods: the direct Friedel-Crafts alkylation of aniline (B41778) and the catalytic hydrogenation of 3-tert-butylnitrobenzene. The kinetic aspects of these reactions are analyzed to provide a comprehensive understanding of their underlying mechanisms and performance.
Method 1: Friedel-Crafts Alkylation of Aniline
The direct alkylation of aniline with a tert-butylating agent, such as tert-butanol (B103910) or tert-butyl chloride, is a common approach to introduce the bulky tert-butyl group onto the aromatic ring. This electrophilic aromatic substitution is typically catalyzed by a solid acid.
Experimental Protocol: Alkylation of Aniline with tert-Butanol
Materials:
-
Aniline
-
tert-Butanol
-
20% (w/w) Dodecatungstophosphoric acid/K10 montmorillonite (B579905) clay (DTP/K10) catalyst
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
A mixture of aniline and a molar excess of tert-butanol is prepared in a suitable solvent.
-
The DTP/K10 catalyst is added to the reaction mixture.
-
The mixture is heated to 150°C under autogenous pressure in a pressure reactor and stirred vigorously.
-
The reaction progress is monitored by gas chromatography (GC) to determine the conversion of aniline and the selectivity for this compound.
-
Upon completion, the catalyst is filtered off, and the solvent and excess tert-butanol are removed by distillation.
-
The product mixture is then purified by fractional distillation or column chromatography to isolate this compound.
Kinetic Insights
Kinetic studies on the alkylation of aniline with tert-butanol over solid acid catalysts indicate that the reaction is influenced by several parameters, including temperature, catalyst loading, and the molar ratio of reactants.[1] The formation of different isomers (ortho, meta, and para) is a key consideration. With tert-butanol at 150°C, a more equal distribution of mono-alkylated products is observed.[1] The reaction is often complicated by the potential for both C-alkylation and N-alkylation, although with the specified catalyst, C-alkylation is the predominant pathway.[1]
Method 2: Catalytic Hydrogenation of 3-tert-Butylnitrobenzene
This two-step approach involves the nitration of tert-butylbenzene (B1681246) to form 3-tert-butylnitrobenzene, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. The hydrogenation step is often highly efficient and selective.
Experimental Protocol: Hydrogenation of 3-tert-Butylnitrobenzene
Materials:
-
3-tert-Butylnitrobenzene
-
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
-
Hydrogen gas
-
Solvent (e.g., Ethanol or Methanol)
-
High-pressure hydrogenation apparatus (e.g., Parr reactor)
Procedure:
-
3-tert-Butylnitrobenzene is dissolved in the chosen solvent in a high-pressure reactor.
-
The Pd/C catalyst is carefully added to the solution.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.
-
The reaction mixture is stirred and heated to the desired temperature (typically in the range of 30-70°C).
-
The reaction is monitored by observing the hydrogen uptake and can be further analyzed by techniques like TLC or GC.
-
Once the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Kinetic Insights
The catalytic hydrogenation of nitroarenes is a well-studied reaction. Kinetic models, such as the Langmuir-Hinshelwood model, are often used to describe the reaction rates.[2] The reaction is typically zero-order with respect to the nitroaromatic compound at high concentrations and first-order at low concentrations.[3] The rate is also dependent on the hydrogen pressure. The choice of catalyst and support can significantly influence the reaction kinetics and selectivity, with palladium and platinum being highly active metals for this transformation.[3][4] Bimetallic catalysts can also offer enhanced activity and selectivity.[2]
Comparative Analysis
| Feature | Friedel-Crafts Alkylation of Aniline | Catalytic Hydrogenation of 3-tert-Butylnitrobenzene |
| Starting Materials | Aniline, tert-butylating agent (e.g., tert-butanol) | 3-tert-Butylnitrobenzene, Hydrogen gas |
| Number of Steps | One-step from aniline | Two-steps from tert-butylbenzene (nitration then hydrogenation) |
| Key Reagents/Catalysts | Solid acid catalyst (e.g., DTP/K10) | Metal catalyst (e.g., Pd/C) |
| Typical Reaction Conditions | High temperature (150°C), autogenous pressure | Mild temperature (30-70°C), elevated hydrogen pressure |
| Selectivity | Can produce a mixture of isomers (ortho, meta, para) and potential N-alkylation byproducts.[1] | Highly selective for the reduction of the nitro group. |
| Yield | Moderate to high, dependent on catalyst and conditions. | Generally high to quantitative.[4] |
| Kinetic Complexity | More complex due to competing side reactions and isomer formation. | Generally follows well-defined kinetic models (e.g., Langmuir-Hinshelwood).[2] |
| Safety Considerations | Use of corrosive liquid acids in some variations.[1] | Handling of flammable hydrogen gas under pressure. |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic method, the following diagrams illustrate the key steps.
Caption: Workflow for Friedel-Crafts Alkylation.
Caption: Workflow for Catalytic Hydrogenation.
Conclusion
Both the Friedel-Crafts alkylation of aniline and the catalytic hydrogenation of 3-tert-butylnitrobenzene are viable methods for the synthesis of this compound.
-
The Friedel-Crafts alkylation offers a more direct, one-step route from readily available aniline. However, it presents challenges in controlling isomer selectivity and may require careful optimization to minimize byproduct formation. Kinetic studies are essential to determine the optimal conditions for maximizing the yield of the desired meta-isomer.
-
The catalytic hydrogenation of 3-tert-butylnitrobenzene is a highly efficient and selective method that typically provides high yields of the final product. While it involves an additional synthetic step (nitration), the predictability and high conversion rates of the hydrogenation step, as supported by well-established kinetic models, make it an attractive option for large-scale production where purity is paramount.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the availability of starting materials and equipment. For applications demanding high purity and yield, the hydrogenation route is often preferred, despite being a two-step process. For rapid, direct synthesis where isomer separation is feasible, the Friedel-Crafts alkylation may be a suitable alternative.
References
Safety Operating Guide
Proper Disposal of 3-tert-Butylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 3-tert-butylaniline, a compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazards and to have the appropriate personal protective equipment (PPE) readily available.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] Conforming to EN166 (EU) or 29 CFR 1910.133 (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[1] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it should not be released into the environment.[1] Disposal must be conducted through a licensed and approved waste disposal company.[2]
1. Waste Collection:
- Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed container.
- The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Spill Management:
- In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.
- Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
- Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
- Wash the spill area with soap and water.
3. Final Disposal:
- Arrange for the collection of the waste container by a licensed hazardous waste disposal company.
- Provide the disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).
- Do not mix this compound with other waste streams unless explicitly permitted by the disposal company.
4. Contaminated Packaging:
- Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2]
- Before disposal, ensure that used containers are completely empty.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-tert-Butylaniline
Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of 3-tert-Butylaniline in laboratory settings. This guide provides critical information for researchers, scientists, and professionals in drug development, focusing on immediate safety measures, personal protective equipment (PPE), and step-by-step procedures to mitigate risks associated with this aromatic amine.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2][3] The compound is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Adherence to stringent safety protocols is paramount to prevent exposure.
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][2]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.23 g/mol | [3] |
| Appearance | Solid | [4] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following equipment must be worn at all times when handling this chemical.[5]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection.[2][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[5] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate cartridges | Required when working outside a fume hood or if engineering controls are insufficient.[2] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving this compound in a laboratory setting.
1. Pre-Handling Preparation:
- Conduct a thorough risk assessment for the planned experiment.
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.
- Don all required PPE as detailed in the table above before entering the handling area.
2. Weighing the Compound:
- Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.
- Use a tared, sealed container to weigh the desired amount of this compound.
- Handle the container with forceps to avoid direct contact.
- Close the primary container of this compound immediately after use.
3. Dissolving the Compound:
- In the chemical fume hood, slowly add the weighed this compound to the solvent in the reaction vessel to prevent splashing.
- Ensure the reaction setup is secure.
4. Post-Handling Procedures:
- Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.
- Properly dispose of all contaminated materials as outlined in the disposal plan.
- Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Operational and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Solid Waste: Contaminated labware, such as pipette tips and gloves, must be placed in a designated hazardous solid waste container.[5]
-
General Guidelines:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Do not mix incompatible waste streams.
-
Store waste containers in a designated satellite accumulation area within the laboratory, awaiting pickup by a licensed waste disposal company.[5]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
